Fluticasone furoate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H29F3O6S |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D,13D2 |
InChI Key |
XTULMSXFIHGYFS-PWVSPKMESA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C)C(=O)SC([2H])([2H])F)[2H] |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fluticasone Furoate-d5 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary application of Fluticasone (B1203827) furoate-d5 in research, focusing on its critical role as an internal standard for the quantitative analysis of fluticasone furoate in biological matrices. Due to the low systemic bioavailability and resulting low plasma concentrations of fluticasone furoate, highly sensitive and accurate analytical methods are required for pharmacokinetic (PK) studies.[1][2] Deuterium-labeled internal standards like Fluticasone furoate-d5 are indispensable in these assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the reliability and accuracy of the results.
Core Application: Internal Standard in Quantitative Bioanalysis
This compound is a stable, isotopically labeled version of Fluticasone furoate. Its primary and most critical use in research is as an internal standard (IS) for the quantification of fluticasone furoate in complex biological samples such as human plasma.[3][4]
The rationale for using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. This compound is chemically identical to the analyte (fluticasone furoate) and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[5] However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar behavior allow it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.
Experimental Workflow: Bioanalytical Quantification of Fluticasone Furoate
The following diagram illustrates a typical workflow for the quantification of fluticasone furoate in plasma samples using this compound as an internal standard.
References
- 1. agilent.com [agilent.com]
- 2. The Pharmacokinetics of Fluticasone Furoate Given Intranasally in Healthy Subjects Using an Ultra-Sensitive Analytical Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Properties of Fluticasone Furoate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Fluticasone (B1203827) furoate-d5, a deuterated isotopologue of the synthetic corticosteroid, Fluticasone furoate. This document is intended for use by researchers, scientists, and professionals in drug development who utilize Fluticasone furoate-d5 as an internal standard in pharmacokinetic and bioanalytical studies.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Fluticasone furoate, with five deuterium (B1214612) atoms incorporated into its structure. The positions of deuteration are on the furan (B31954) ring and the fluoromethyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fluticasone furoate in biological matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S |
| Molecular Weight | 543.61 g/mol [1][2] |
| Monoisotopic Mass | 543.19507803 Da |
| CAS Number | 397864-44-7 (unlabeled)[3][4][5] |
| Appearance | White to off-white solid[6] |
| Purity (by HPLC) | Typically >99% (e.g., 99.65%)[3] |
| Isotopic Purity | Not specified in general literature; should be obtained from the Certificate of Analysis of the specific batch. |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[7] |
| Storage | Recommended storage at -20°C for long-term stability.[7] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is adapted from established methods for Fluticasone furoate and is suitable for determining the chemical purity of this compound.[8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[8]
-
Mobile Phase: A mixture of methanol (B129727) and 0.1% orthophosphoric acid in water (80:20 v/v).[8]
-
Flow Rate: 0.9 mL/min.[8]
-
Detection Wavelength: 264 nm.[8]
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to achieve a similar concentration as the standard.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This protocol outlines a general method for the quantification of Fluticasone furoate using this compound as an internal standard.[9]
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Fluticasone furoate: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (adjusted for the mass difference due to deuterium labeling).
-
Procedure:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the analyte and internal standard from the biological matrix (e.g., plasma).
-
Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples from this calibration curve.
Isotopic Purity Determination by Mass Spectrometry
The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI).
Procedure:
-
Sample Infusion: Directly infuse a solution of this compound into the mass spectrometer.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in the region of the molecular ion.
-
Isotopologue Distribution Analysis: Analyze the relative intensities of the ion corresponding to the fully deuterated molecule (d5) and the ions corresponding to molecules with fewer deuterium atoms (d4, d3, etc.) as well as the unlabeled (d0) analogue.
-
Calculation: Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
Stability Studies under Forced Degradation
Forced degradation studies are essential to understand the stability of a drug substance. The following conditions are typically employed.[10]
-
Acidic Conditions: 0.1 N HCl at 60°C for 2 hours.
-
Basic Conditions: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Conditions: 3-30% H₂O₂ at room temperature for a specified period.
-
Thermal Conditions: Heating at 105°C for 6 hours.
-
Photolytic Conditions: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples are analyzed by a stability-indicating HPLC method before and after exposure to these stress conditions to determine the extent of degradation.
Signaling Pathway and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Fluticasone furoate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[11][12] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[11]
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Purity and Identity Confirmation
The following diagram illustrates a typical workflow for the analysis of a this compound sample to confirm its identity and determine its chemical and isotopic purity.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. abmole.com [abmole.com]
Synthesis and Isotopic Labeling of Fluticasone Furoate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fluticasone (B1203827) furoate and a detailed methodology for the preparation of its deuterated analog, Fluticasone furoate-d5. This isotopically labeled compound is essential as an internal standard for highly sensitive and selective quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies.[1][2]
Introduction
Fluticasone furoate is a potent synthetic trifluorinated corticosteroid used in the management of allergic rhinitis and asthma.[1] Accurate quantification of Fluticasone furoate in biological matrices is critical for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample processing.[1] The deuterium-labeled analog shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.
This guide outlines a plausible synthetic pathway for this compound, based on established synthetic routes for the unlabeled compound and general principles of isotopic labeling. Detailed experimental protocols, quantitative data, and visual diagrams are provided to assist researchers in the practical application of this synthesis.
Synthetic Pathway and Isotopic Labeling Strategy
The synthesis of Fluticasone furoate typically commences from a suitable steroid precursor, such as 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid.[3] The key steps involve the formation of a 17β-carbothioic acid, esterification at the 17α-hydroxyl group with a furoyl moiety, and finally, S-alkylation with a fluoromethyl group.[3][4]
For the synthesis of this compound, the deuterium (B1214612) atoms are incorporated into the furoate ring and the S-fluoromethyl group, as indicated by its IUPAC name: [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate.[5] This can be achieved by utilizing deuterated starting materials in the final stages of the synthesis. Specifically, deuterated furoyl chloride (furoyl-d3-chloride) is used for the esterification step, and deuterated bromofluoromethane (B51070) (bromo(dideuterio)fluoromethane) is employed for the S-alkylation step.
The overall synthetic workflow can be visualized as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]
- 4. US8969547B2 - Method for preparing fluticasone furoate - Google Patents [patents.google.com]
- 5. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Fluticasone Furoate-d5 as an Internal Standard: A Technical Guide
Introduction: Fluticasone (B1203827) furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of asthma and allergic rhinitis.[1][2] In drug development, pharmacokinetic studies require highly accurate and precise quantification of the drug in complex biological matrices like plasma. This is achieved using sensitive bioanalytical techniques, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] The cornerstone of accurate quantification in LC-MS/MS is the use of a suitable internal standard (IS).[4][5] An ideal internal standard should mimic the analyte's behavior throughout the analytical process.[6] Stable isotope-labeled (SIL) compounds, such as Fluticasone furoate-d5, are considered the gold standard for this purpose, enabling a technique known as isotope dilution mass spectrometry.[4][7][8]
This technical guide provides an in-depth exploration of the mechanism of action of Fluticasone furoate as a therapeutic agent and its deuterated analog, this compound, as an internal standard in bioanalytical assays. It details the principles of isotope dilution, experimental protocols, and the critical role of SILs in correcting for analytical variability to ensure data integrity.
Part 1: The Pharmacological Mechanism of Fluticasone Furoate
Fluticasone furoate exerts its therapeutic effect by acting as a potent agonist for the glucocorticoid receptor (GR).[1][9] Its high binding affinity for the GR, which is significantly greater than that of dexamethasone, contributes to its clinical efficacy.[2] The mechanism involves modulating gene expression to reduce inflammation.
Upon administration, fluticasone furoate penetrates the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of chaperone proteins and activates the receptor. The activated Fluticasone Furoate-GR complex then translocates into the nucleus.[1] Inside the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to two primary actions:
-
Transactivation: The complex binds to GREs to upregulate the transcription of genes coding for anti-inflammatory proteins.
-
Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory mediators like cytokines, chemokines, and adhesion molecules.[1][2][10]
This dual action suppresses inflammatory cell migration, reduces vascular permeability, and inhibits the release of pro-inflammatory cytokines, ultimately controlling the inflammatory response in conditions like asthma and rhinitis.[1]
References
- 1. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. shimadzu.com.sg [shimadzu.com.sg]
- 4. benchchem.com [benchchem.com]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Technical Guide to Fluticasone Furoate-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of Fluticasone (B1203827) furoate-d5, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. This guide is intended to assist researchers in sourcing this stable isotope-labeled compound and in understanding its use as an internal standard in quantitative analytical methods, particularly in pharmacokinetic and metabolic studies.
Commercial Availability and Specifications
Fluticasone furoate-d5 is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds for research purposes. The following tables summarize the key specifications provided by some of these suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier for batch-specific data.
Table 1: General Specifications of Commercially Available this compound
| Parameter | Specification | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S | [2] |
| Molecular Weight | 543.61 g/mol | [2][3] |
| CAS Number (Unlabeled) | 397864-44-7 | [2] |
| Storage Conditions | 2-8°C, protected from light | General recommendation |
| Intended Use | For research use only | [1] |
Table 2: Supplier-Specific Quantitative Data for this compound
| Supplier | Product Number | Purity | Isotopic Enrichment | Format |
| MedchemExpress | HY-15234S | >98% (by HPLC) | Not specified | Solid |
| Simson Pharma | F130067 | Not specified | Not specified | Custom Synthesis |
| Clearsynth | Not specified | Not specified | Not specified | Solid |
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluticasone furoate, the parent compound of this compound, is a potent synthetic corticosteroid. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), a member of the nuclear receptor family of transcription factors. Upon binding, the GR translocates to the nucleus, where it modulates the transcription of a wide range of genes involved in inflammation and immune responses. This signaling pathway is central to the therapeutic effects of fluticasone furoate in conditions such as asthma and allergic rhinitis.
Caption: Glucocorticoid Receptor Signaling Pathway of Fluticasone Furoate.
Experimental Protocol: Quantification of Fluticasone Furoate in Biological Matrices using LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Fluticasone furoate in complex biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.
Below is a detailed, representative protocol adapted from methodologies described in the scientific literature for the analysis of Fluticasone furoate.[4][5][6]
1. Materials and Reagents
-
Fluticasone furoate analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Standard and Internal Standard Stock Solution Preparation
-
Prepare a stock solution of Fluticasone furoate (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From these stock solutions, prepare working solutions of both the analyte and the IS at appropriate concentrations by serial dilution with methanol or a suitable solvent mixture.
3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Fluticasone furoate from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluticasone furoate: Precursor ion (Q1) → Product ion (Q3)
-
This compound: Precursor ion (Q1) → Product ion (Q3)
-
Note: Specific m/z transitions should be optimized for the instrument being used.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Fluticasone furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the quantification of Fluticasone Furoate using LC-MS/MS.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of Fluticasone furoate in biological matrices. Its commercial availability from specialized suppliers facilitates its use in a variety of research settings, from preclinical drug development to clinical pharmacokinetic studies. The provided experimental protocol offers a robust starting point for the development of a validated LC-MS/MS method, while the signaling pathway diagram illustrates the fundamental mechanism of action of the parent compound. Researchers should always consult the supplier's technical data sheet and relevant scientific literature to ensure the appropriate use of this stable isotope-labeled standard in their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluticasone Furoate D5 | CAS No- 397864-44-7 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs | FDA [fda.gov]
An In-depth Guide to the Certificate of Analysis for Fluticasone Furoate-d5
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
A Certificate of Analysis (CoA) for a deuterated standard like Fluticasone (B1203827) furoate-d5 is a critical document that guarantees its identity, purity, and quality. For researchers in drug development and bioanalytical studies, understanding the nuances of this document is paramount for ensuring the accuracy and validity of experimental results. Fluticasone furoate-d5 is commonly used as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of fluticasone furoate.[1] This guide provides a detailed explanation of the key components of a typical CoA for this compound, including the analytical techniques used and the interpretation of the data presented.
General Information and Specifications
The initial section of a CoA provides fundamental information about the compound. This data confirms the identity of the material and provides necessary information for its proper handling and storage.
| Parameter | Specification | Source |
| Chemical Name | (6α,11β,16α,17α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d5 | [2] |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S | [2][3] |
| Molecular Weight | 543.61 g/mol | [2][3][4] |
| CAS Number | 397864-44-7 (for unlabeled compound) | [3] |
| Appearance | Off-white to white solid | [5] |
| Storage Conditions | Long-term storage at 2-8°C in a refrigerator | [2][3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [5][6] |
Analytical Data Summary
This section summarizes the results of various analytical tests performed to confirm that the material meets the required quality standards. The data is typically presented in a tabular format for clarity.
| Test | Method | Typical Specification | Result |
| Purity | HPLC | ≥ 98% | 99.65%[3] |
| Identity Confirmation | ¹H-NMR | Conforms to structure | Consistent with the proposed structure[6] |
| Identity Confirmation | Mass Spectrometry (MS) | Conforms to expected mass | Corresponds to the molecular weight |
| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% Deuterium Incorporation | Conforms |
Experimental Protocols
A comprehensive CoA provides details of the methodologies used for the analytical tests. This transparency allows researchers to understand the conditions under which the product was tested.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase : An isocratic mixture of Methanol and 0.1% Orthophosphoric Acid in water (80:20 v/v).[7]
-
Flow Rate : 0.9 mL/min.[7]
-
Detection : UV detection at a wavelength of 264 nm.[7]
-
Procedure : A solution of this compound is prepared in a suitable solvent (e.g., methanol). A small volume is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity percentage. The retention time for Fluticasone furoate is approximately 4.29 minutes under these conditions.[7]
References
- 1. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. abmole.com [abmole.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Molecular weight and structure of Fluticasone furoate-d5
An In-depth Technical Guide to Fluticasone (B1203827) Furoate-d5
This technical guide provides a comprehensive overview of the molecular characteristics, structure, and analytical methodologies related to Fluticasone furoate-d5. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Physicochemical Properties
This compound is the deuterated analog of Fluticasone furoate, a synthetic trifluorinated corticosteroid. The inclusion of five deuterium (B1214612) atoms makes it a suitable internal standard for mass spectrometry-based quantification of Fluticasone furoate.
| Property | Value | Reference |
| Molecular Formula | C27H24D5F3O6S | [1][2][3] |
| Molecular Weight | 543.61 g/mol | [1][2][3] |
| Monoisotopic Mass | 543.19507803 Da | [4] |
| XLogP3 | 4.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 10 | [4] |
| CAS Number (Unlabeled) | 397864-44-7 | [2][3] |
Chemical Structure
The chemical structure of this compound is provided below. The deuterium atoms are located on the furoate ring and the fluoromethyl group.
Caption: Chemical structure of this compound.
Synthesis
The synthesis of Fluticasone furoate typically involves the esterification of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid with a furoyl halide, followed by S-alkylation with a fluoromethylating agent. For the deuterated analog, this compound, a deuterated furoyl chloride and/or a deuterated fluoromethylating agent would be utilized in the synthesis.
A general synthetic scheme involves:
-
Activation of the 17β-carbothioic acid of the steroid core.
-
Reaction with 2-furoyl chloride (or its deuterated analog) to form a thioanhydride intermediate.
-
Reaction with bromofluoromethane (B51070) (or its deuterated analog) in the presence of a base to yield Fluticasone furoate.[5][6][7]
Experimental Protocols
Quantification by LC-MS/MS
A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Fluticasone furoate in biological matrices, using this compound as an internal standard.[8]
| Parameter | Description |
| Sample Preparation | Liquid-liquid extraction with Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40) from plasma samples.[8] Solid-phase extraction has also been used for Fluticasone propionate.[9] |
| Chromatography | Reversed-phase C18 column.[10] |
| Mobile Phase | A gradient of 0.05:2:98 formic acid/methanol (B129727)/water (v/v/v) as mobile phase A and methanol with 0.1% formic acid (v/v) as mobile phase B.[10] |
| Ionization | Positive ion electrospray ionization (ESI).[8][10] |
| Mass Spectrometry | Multiple Reaction Monitoring (MRM) mode.[9] |
| MRM Transitions | Fluticasone furoate: m/z 539 → 293; this compound: m/z 544 → 293.[8] |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL in plasma.[8] |
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is used for the purity assessment of Fluticasone furoate in bulk and dosage forms.
| Parameter | Description |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm).[11] |
| Mobile Phase | Methanol and 0.1% orthophosphoric acid in water (80:20 v/v).[11] |
| Flow Rate | 0.9 mL/min.[11] |
| Detection Wavelength | 264 nm.[11] |
| Retention Time | Approximately 4.289 minutes.[11] |
Mechanism of Action
Fluticasone furoate is a potent anti-inflammatory corticosteroid. Its mechanism of action involves the activation of glucocorticoid receptors, which leads to the modulation of gene expression and the suppression of inflammatory pathways.[12][13][14]
Caption: Signaling pathway of Fluticasone furoate.
Upon entering the target cell, Fluticasone furoate binds to the glucocorticoid receptor (GR) in the cytoplasm.[12][14] This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA.[12][14] This interaction modulates the transcription of various genes, leading to an increase in the synthesis of anti-inflammatory proteins and a decrease in the production of pro-inflammatory mediators like cytokines and chemokines.[12][15][16] This ultimately results in the reduction of inflammation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. Fluticasone Furoate D5 | CAS No- 397864-44-7 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]
- 6. US8969547B2 - Method for preparing fluticasone furoate - Google Patents [patents.google.com]
- 7. WO2012029077A2 - Process for preparing fluticasone propionate/furoate - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 9. ijrar.org [ijrar.org]
- 10. fda.gov [fda.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 15. grokipedia.com [grokipedia.com]
- 16. What Is Fluticasone Furoate? Your Complete Guide [rupahealth.com]
Stability and Storage of Fluticasone Furoate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Fluticasone furoate-d5, a deuterated analog of the synthetic corticosteroid Fluticasone furoate. The information presented herein is crucial for maintaining the integrity and purity of this compound in a research and development setting. Data is compiled from publicly available technical data sheets and established scientific guidelines.
Chemical Information
| Identifier | Value |
| Chemical Name | Fluticasone-d5 Furoate |
| Synonyms | Allermist-d5, Avamys-d5, GSK 685 698-d5, GW 685698X-d5 |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S |
| Molecular Weight | 543.61 g/mol |
Recommended Storage Conditions and Stability
Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following tables summarize the recommended storage conditions for the compound in both solid (powder) and solution forms.
Solid Form (Powder)
| Storage Temperature | Duration | Source |
| -20°C | 3 years | [1] |
| 2-8°C (Refrigerator) | 2 years | [1][2][3] |
| Room Temperature | May vary; suitable for short-term in continental US | [1] |
In Solvent
| Storage Temperature | Duration | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
It is important to note that this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment.[1][4]
Experimental Protocols for Stability Assessment
To ensure the stability of this compound, a comprehensive stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines. This includes long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products. Several studies have developed such methods for the non-deuterated form, which can be adapted.[5][6]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., sodium perchlorate (B79767) solution).[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[5]
-
Flow Rate: Typically 1 mL/min with isocratic elution.[5]
Forced Degradation Studies
Forced degradation (stress testing) is crucial for understanding the degradation pathways of a drug substance.[7] The following protocols are based on common practices for corticosteroids and should be adapted and optimized for this compound.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Stress Condition: Add an equal volume of 0.1 N hydrochloric acid (HCl) to the stock solution.
-
Incubation: Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
-
Neutralization: Cool the solution and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).
-
Analysis: Analyze the sample by the validated stability-indicating HPLC method.
-
Preparation: Prepare a stock solution of this compound.
-
Stress Condition: Add an equal volume of 0.1 N NaOH to the stock solution.
-
Incubation: Keep the mixture at room temperature or a slightly elevated temperature for a defined period, monitoring for degradation.
-
Neutralization: Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Analysis: Analyze the sample by HPLC.
-
Preparation: Prepare a stock solution of this compound.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the stock solution.
-
Incubation: Keep the solution at room temperature for a specified duration.
-
Analysis: Analyze the sample by HPLC.
-
Preparation: Place the solid this compound powder in a controlled temperature chamber.
-
Stress Condition: Expose the sample to a high temperature (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[7]
-
Duration: Maintain the temperature for a defined period.
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
Photostability testing should be conducted according to ICH Q1B guidelines.[8][9]
-
Preparation: Expose the solid drug substance directly to light. If necessary, also test the compound in solution.
-
Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A dark control sample should be stored under the same conditions to separate the effects of light from thermal degradation.
-
Analysis: Analyze the exposed and control samples by HPLC.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Glucocorticoid Receptor Signaling Pathway
Caption: Mechanism of action of Fluticasone furoate via the Glucocorticoid Receptor.
Recommended Storage Logic
Caption: Decision tree for this compound storage conditions.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Issue's Article Details [indiandrugsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. snscourseware.org [snscourseware.org]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
The Gold Standard: A Technical Guide to Regulatory Compliance and Best Practices for Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research and regulated drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis of analytes in complex biological matrices is fraught with challenges, including matrix effects, variable extraction recoveries, and instrumental drift. To overcome these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard, with deuterated internal standards being the most common. This technical guide provides an in-depth exploration of the regulatory guidelines, core principles, and experimental best practices for the application of deuterated internal standards in bioanalysis.
Regulatory Landscape: A Harmonized Expectation for Excellence
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1] This guideline strongly advocates for the use of a SIL-IS, such as a deuterated internal standard, whenever feasible.[1] While not an absolute mandate from the FDA, the use of a SIL-IS is considered a best practice and is expected by regulatory agencies to ensure the robustness and reliability of bioanalytical data.[2][3] The EMA has noted that over 90% of submissions incorporate SIL-IS, and has rejected studies where a surrogate internal standard was not a close enough analogue.[3]
The core principle behind this regulatory preference lies in the ability of a deuterated internal standard to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1][4] This mimicry allows for the effective compensation of variability, leading to more accurate and precise quantification.[1]
Core Principles: The Scientific Rationale for Deuterated Internal Standards
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[4] An ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, chromatography, and ionization.[4][5] This co-elution and chemical similarity are crucial for compensating for variations that can occur at each stage of the analytical process.[4][5]
The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:
-
Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[2][6] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[3]
-
Correction for Extraction Variability: A deuterated internal standard will have nearly identical extraction recovery to the analyte, correcting for any inconsistencies in the sample preparation process.[2]
-
Compensation for Instrumental Variability: Fluctuations in instrument response are effectively normalized by the consistent ratio of the analyte to the internal standard.[7]
Key Considerations for Selecting a Deuterated Internal Standard
When selecting a deuterated internal standard, several critical factors must be considered to ensure the integrity of the bioanalytical method:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the unlabeled analyte.[5] It is recommended to select deuterated compounds with at least 98% isotopic enrichment.[8] The presence of unlabeled analyte in the deuterated standard should be checked, as it can lead to inaccurate results.[9][10]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[5] Labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), should be avoided.[5]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[5]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[5] Even slight differences in retention time can lead to differential matrix effects and impact accuracy.[11][12]
Experimental Protocols for Validation
A robust validation of the bioanalytical method using a deuterated internal standard is a regulatory requirement. The following protocols outline key experiments to be performed.
Internal Standard Purity and Identity Verification
Objective: To confirm the identity and purity of the deuterated internal standard and to ensure it is free from the unlabeled analyte.
Methodology:
-
Obtain a Certificate of Analysis (CoA) for the deuterated internal standard, which should provide information on its chemical purity and isotopic enrichment.[13]
-
Prepare a high-concentration solution of the deuterated internal standard in an appropriate solvent.[13]
-
Analyze this solution using the LC-MS/MS method, monitoring for the presence of the unlabeled analyte.[13] The response of the unlabeled analyte should not be more than 20% of the lower limit of quantification (LLOQ) response.[9]
Matrix Effect Assessment
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a neat solution.[1]
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.[1][13]
-
Set C (Pre-Extraction Spike): Analyte and deuterated internal standard are spiked into the biological matrix before the extraction process.[1]
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.[1]
-
Calculate the Matrix Factor (MF): The matrix factor is calculated for the analyte and the IS-normalized matrix factor. The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%.[13]
Stability Evaluation
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under different storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[13]
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.[13]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13]
Deuterium Exchange Evaluation
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and does not exchange deuterium with hydrogen from the solvent or matrix.
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[5]
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[5]
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[5]
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[5]
Quantitative Data Summary
The following tables summarize the typical acceptance criteria for key bioanalytical validation parameters when using a deuterated internal standard, as recommended by regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Reference |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. | [13] |
| Precision | The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. | [13] |
| Matrix Factor (%CV) | The CV of the IS-normalized matrix factor across different lots of the matrix should not be greater than 15%. | [13] |
| Stability | The mean concentration of the stability samples should be within ±15% of the nominal concentration. | [13] |
| IS Contribution to Analyte | Should be ≤ 20% of the LLOQ response. | [14] |
| Analyte Contribution to IS | Should be ≤ 5% of the IS response. | [14] |
| Internal Standard Type Comparison | Deuterated IS | Structural Analog IS | Reference |
| Accuracy (%Bias) | Typically <5% | Can show significant bias if ionization properties differ. | [13] |
| Precision (%CV) | Excellent, often lower CVs. | Variable, highly dependent on similarity to analyte. | [13] |
| Matrix Effect Compensation | High | Moderate to Low | [3] |
| Regulatory Preference | Strongly Preferred | Acceptable with justification | [1][3] |
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the use of deuterated internal standards.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision-making flowchart for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. nebiolab.com [nebiolab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fluticasone Furoate in Human Plasma Using Fluticasone Furoate-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fluticasone furoate in human plasma. Due to its low systemic bioavailability, a method with a low limit of quantitation is crucial for pharmacokinetic studies.[1][2] This protocol utilizes Fluticasone furoate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is linear over a wide concentration range and demonstrates excellent recovery, precision, and accuracy, making it suitable for regulated bioanalytical studies.
Introduction
Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity used in the management of allergic rhinitis and asthma.[1][3] Pharmacokinetic assessments of Fluticasone furoate are challenging due to the very low circulating plasma concentrations following therapeutic inhalation doses.[1][4] Therefore, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of the results.[5] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Fluticasone furoate in human plasma, employing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Fluticasone furoate reference standard
-
This compound internal standard
-
LC-MS/MS grade Methanol (B129727), Acetonitrile, Water
-
Formic acid (or Ammonium Hydroxide/Ammonium Trifluoroacetate as per specific method)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., Methyl-tert-Butyl-Ether:Hexane)
Sample Preparation
A critical step in bioanalysis is the effective extraction of the analyte from the complex biological matrix. Two common and effective methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid Phase Extraction (SPE)
-
Spiking: To 500 µL of human plasma, add the appropriate volume of Fluticasone furoate standard (for calibration curve and QC samples) and 50 µL of this compound internal standard solution.
-
Pre-treatment: Samples may be pre-treated, for instance by protein precipitation with an organic solvent, before loading onto the SPE cartridge.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent solution (e.g., 25% methanol) to remove interferences.[4]
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., Dichloromethane or Methanol).[4]
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Spiking: To 800 µL of human plasma, add the required amount of Fluticasone furoate standard and the internal standard, this compound.[5]
-
Extraction: Add 4 mL of extraction solvent (e.g., Methyl-tert-Butyl-Ether:Hexane, 60:40 v/v), vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.[5]
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 or Biphenyl column (e.g., 50 x 3 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.01% Ammonium Hydroxide in Water or 4 mM Ammonium Trifluoroacetate with 0.008% Formic Acid[1][5] |
| Mobile Phase B | Methanol or Acetonitrile[1][5] |
| Flow Rate | 0.2 - 0.8 mL/min[1][6] |
| Gradient | A gradient elution is typically employed to ensure good separation from matrix components. |
| Column Temperature | 40 - 50 °C[1][6] |
| Injection Volume | 5 - 50 µL[1] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | Fluticasone furoate: 539.2 → 293.1[1][5] This compound: 544.2 → 293.1[5] |
| Ion Source Temp. | 300 - 400 °C[6][7] |
| Collision Energy | Optimized for the specific instrument and transitions. |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 100 pg/mL[5] |
| Regression Model | Linear, 1/x² weighting[1][5] |
| Correlation Coefficient (r²) | ≥ 0.999[5] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.5 pg/mL[1][5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ QC | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC (LQC) | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium QC (MQC) | 50 | < 15 | < 15 | 85 - 115 |
| High QC (HQC) | 80 | < 15 | < 15 | 85 - 115 |
Note: The specific concentrations for QC samples can vary but should cover the range of the calibration curve.[1]
Table 3: Recovery
| Analyte | Recovery (%) |
| Fluticasone furoate | 93.7 - 94.1[5] |
| This compound (IS) | 92.1 - 95.2[5] |
Visualizations
Caption: LC-MS/MS workflow from sample preparation to data analysis.
Caption: Key parameters for method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Fluticasone furoate in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and reproducibility. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method meets the typical requirements for regulated bioanalytical method validation and is well-suited for pharmacokinetic studies in clinical and preclinical drug development.
References
- 1. agilent.com [agilent.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. sciex.com [sciex.com]
- 5. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 6. ijrar.org [ijrar.org]
- 7. shimadzu.com [shimadzu.com]
Protocol for the Bioanalysis of Fluticasone Furoate in Human Plasma Using Fluticasone Furoate-d5 as an Internal Standard
This application note provides a detailed protocol for the quantitative analysis of fluticasone (B1203827) furoate in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, fluticasone furoate-d5, to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of fluticasone furoate.
Introduction
Fluticasone furoate is a synthetic trifluorinated corticosteroid used in the treatment of allergic rhinitis and asthma.[1][2] Due to its low systemic bioavailability after inhalation, highly sensitive and robust analytical methods are required to quantify its concentration in plasma.[2] This protocol outlines a validated LC-MS/MS method for the determination of fluticasone furoate in human plasma, employing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability in sample processing.
Experimental Protocol
Materials and Reagents
-
Fluticasone Furoate reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Trifluoroacetate
-
Methyl-tert-Butyl-Ether (MtBE)
-
Hexane
-
Water (Ultrapure)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis MAX or C18)[1][2]
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for this analysis.[2][3]
Table 1: Typical LC-MS/MS Instrumentation
| Component | Specification Example |
| HPLC System | Agilent 1290 Infinity II LC or equivalent[2] |
| Mass Spectrometer | Agilent 6495C Triple Quadrupole LC/MS or equivalent[2] |
| Analytical Column | Reprosil Gold 100 C18 (100 x 2 mm, 2 µm) or equivalent[1] |
| Software | Agilent MassHunter or equivalent[2] |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fluticasone furoate and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 300 pg/mL.[4][5]
Sample Preparation
Two primary methods for plasma sample extraction are prevalent: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Aliquot 0.800 mL of plasma sample into a polypropylene (B1209903) tube.[4][5]
-
Add a specified volume of the internal standard working solution (e.g., 50 µL of 300 pg/mL this compound).[4][5]
-
Add 3 mL of extraction solvent (e.g., Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40 v/v)).[4][5]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Aliquot plasma sample into a polypropylene tube.
-
Add the internal standard working solution.
-
Pre-condition the SPE cartridge (e.g., Oasis MAX) with methanol followed by water.[1]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a solution like 20% Acetonitrile to remove interferences.[1]
-
Elute the analyte and internal standard with methanol.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | Reprosil Gold 100 C18 x BD, 2 µm, 100 x 2 mm[1] |
| Mobile Phase | Methanol: 1mM Ammonium Trifluoroacetate buffer (90:10 v/v)[1] |
| Flow Rate | 0.2 mL/minute[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Retention Time | Approximately 3.3 - 8.183 min for Fluticasone Furoate/Propionate[1][5] |
Table 3: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fluticasone Furoate) | m/z 539 -> 293[5] |
| MRM Transition (this compound) | m/z 544 -> 293[5] |
| Sheath Gas Flow | 50 units[1] |
| Auxiliary Gas Flow | 20 units[1] |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy and Precision | Within-run and between-run accuracy within ±15% (±20% for LLOQ); Precision (%CV) ≤ 15% (≤ 20% for LLOQ)[1] |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed |
A typical calibration range for fluticasone furoate in plasma is 0.100–100 pg/mL.[4][5]
Data Presentation
Table 5: Example Calibration Curve Data
| Concentration (pg/mL) | Analyte/IS Peak Area Ratio |
| 0.1 | Value |
| 0.5 | Value |
| 1.0 | Value |
| 5.0 | Value |
| 10.0 | Value |
| 50.0 | Value |
| 100.0 | Value |
Table 6: Example Accuracy and Precision Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | Value | Value | Value | Value |
| Low | 0.3 | Value | Value | Value | Value |
| Medium | 50 | Value | Value | Value | Value |
| High | 80 | Value | Value | Value | Value |
Visualizations
Caption: Experimental Workflow for Fluticasone Furoate Analysis.
Caption: Bioanalytical Method Validation Pathway.
References
Application Note: High-Sensitivity Quantification of Fluticasone Furoate in Human Plasma by HPLC-MS/MS Using Fluticasone Furoate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluticasone (B1203827) furoate is a potent synthetic corticosteroid used in the management of allergic rhinitis and asthma. Due to its high potency, therapeutic concentrations in systemic circulation are exceedingly low, necessitating highly sensitive and robust bioanalytical methods for pharmacokinetic studies. This application note describes a validated HPLC-MS/MS method for the accurate quantification of fluticasone furoate in human plasma. The use of a stable isotope-labeled internal standard, Fluticasone furoate-d5, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
The methodology outlined provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Experimental Protocols
Materials and Reagents
-
Analytes: Fluticasone Furoate, this compound (Internal Standard)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide
-
Chemicals: Methyl-tert-Butyl-Ether (MtBE), Hexane
-
Biological Matrix: Human plasma with K2EDTA as anticoagulant
-
Consumables: Polypropylene (B1209903) tubes, SPE cartridges (e.g., C18), analytical columns (e.g., C18, Biphenyl)
Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Fluticasone Furoate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Fluticasone Furoate primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standards for spiking into the plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 300 pg/mL for spiking into samples.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method demonstrating high recovery and sensitivity.[1]
-
Aliquot 0.800 mL of human plasma (calibration standards, QCs, and unknown samples) into polypropylene tubes.[1]
-
Spike each tube with the internal standard, this compound.[1]
-
Add the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v).[1]
-
Vortex mix thoroughly for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase and transfer to autosampler vials for analysis.[1]
HPLC-MS/MS Analysis
The following conditions are a composite of established methods for the analysis of fluticasone furoate.[1][2][3]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution (e.g., Shimadzu Prominence UFLC, Agilent 1290 Infinity II LC).[1][2]
-
Analytical Column: A reverse-phase column, such as a C18 (50 x 3mm, 2.6 µm) or a Biphenyl (50 x 3mm, 2.6 µm), can be used for chromatographic separation.[1] In some applications, columns are used in series to enhance separation.[1]
-
Mobile Phase A: 0.01% Ammonium Hydroxide in Water or 0.1% Formic Acid in Water.[1][4]
-
Mobile Phase B: Methanol or Acetonitrile.[1]
-
Gradient Elution: A gradient program should be optimized to ensure sufficient retention and resolution of fluticasone furoate from endogenous plasma components.
-
Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at approximately 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX API 6500, Agilent 6495C LC/TQ) is used for detection.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
MRM Transitions: The parent-to-daughter ion transitions are monitored. For fluticasone furoate, the transition is m/z 539 -> 293, and for the internal standard, this compound, it is m/z 544 -> 293.[1]
Data Presentation
The performance of the HPLC-MS/MS method for the quantification of fluticasone furoate using this compound as an internal standard is summarized in the tables below. The data is compiled from various validated bioanalytical methods.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC or equivalent[2] |
| Analytical Column | C18 or Biphenyl, 50 x 3mm, 2.6 µm[1] |
| Mobile Phase | A: 0.01% Ammonium Hydroxide in Water; B: Methanol[1] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[2] |
| Mass Spectrometer | Agilent 6495C Triple Quadrupole LC/MS or equivalent[2] |
| Ionization Mode | ESI Positive[1] |
| MRM Transition (Analyte) | 539 -> 293[1] |
| MRM Transition (IS) | 544 -> 293[1] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Calibration Curve Range | 0.100 – 100 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.100 pg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Linear Regression Model | Linear, weighted by 1/x²[1] |
| Inter-day Precision (%CV) | ≤ 5.6%[3] |
| Inter-day Accuracy | 91.8% to 101.6%[3] |
| Recovery (Fluticasone Furoate) | 93.7 – 94.1%[1] |
| Recovery (Internal Standard) | 92.1 – 95.2%[1] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Fluticasone Furoate.
References
Application Note: Quantitation of Fluticasone Furoate in Human Urine Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of fluticasone (B1203827) furoate in human urine. The method utilizes a stable isotope-labeled internal standard, fluticasone furoate-d5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This protocol is critical for pharmacokinetic studies, drug monitoring, and regulatory submissions where understanding the excretion profile of fluticasone furoate is necessary, despite it being a minor elimination pathway.[1][2][3]
Introduction
Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of allergic rhinitis and asthma.[4][5] Due to its low systemic bioavailability and extensive metabolism, the concentrations of fluticasone furoate and its metabolites in biological matrices are typically very low.[1] While fecal excretion is the primary route of elimination, analysis of urinary excretion, though minimal (1-2.6%), is important for a complete understanding of the drug's pharmacokinetic profile.[1][3] The low concentrations necessitate a highly sensitive and specific analytical method.[6] This application note describes a validated LC-MS/MS method for the quantitation of fluticasone furoate in human urine, employing this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Fluticasone Furoate (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Urine (Blank)
Instrumentation
-
Liquid Chromatograph: Shimadzu Prominence UFLC or equivalent
-
Mass Spectrometer: SCIEX API 6500 or Agilent 6495C Triple Quadrupole LC/MS system[3][7]
-
Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
LC-MS/MS Method
2.3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 7.0 | 30 |
2.3.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 |
| Ion Source Gas 2 | 60 |
| Curtain Gas | 35 |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluticasone Furoate | 539.2 | 313.1 | 35 |
| This compound | 544.2 | 313.1 | 35 |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of fluticasone furoate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution with 50% methanol to create working standards for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human urine with the appropriate working standard solutions to prepare calibration standards ranging from 0.5 to 200 pg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 150 pg/mL).
Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the urine samples to ensure homogeneity.
-
To a 500 µL aliquot of urine, add 50 µL of the internal standard spiking solution (this compound, 100 ng/mL).
-
Vortex for 30 seconds.
-
Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (30% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Method Validation
The analytical method was validated for linearity, sensitivity, accuracy, precision, and stability.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.5 - 200 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 |
Table 2: Accuracy and Precision
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low QC | 1.5 | < 10% | < 12% | 90 - 110% |
| Mid QC | 75 | < 8% | < 10% | 92 - 108% |
| High QC | 150 | < 7% | < 9% | 95 - 105% |
Sample Analysis
The validated method was successfully applied to determine the concentration of fluticasone furoate in urine samples from subjects who had been administered the drug. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any matrix-induced ion suppression or enhancement and variability in the extraction recovery, ensuring reliable and accurate results.
Visualizations
Caption: Experimental workflow for the quantitation of fluticasone furoate in urine.
Caption: Logic of using an internal standard for accurate quantitation.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the sensitive and accurate quantitation of fluticasone furoate in human urine. The use of a stable isotope-labeled internal standard, this compound, is crucial for overcoming challenges associated with bioanalytical assays, such as matrix effects and sample preparation variability. This robust method is suitable for pharmacokinetic research and clinical studies requiring the reliable measurement of fluticasone furoate in urine.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Fluticasone: Mechanism of Action & Pharmacokinetics - Lesson | Study.com [study.com]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sciex.com [sciex.com]
- 7. agilent.com [agilent.com]
Application Note: Sample Preparation Techniques for the Bioanalysis of Fluticasone Furoate-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluticasone (B1203827) furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, widely used in the treatment of allergic rhinitis and asthma.[1] Due to its high potency, therapeutic doses are low, resulting in extremely low circulating plasma concentrations, often in the sub-picogram per milliliter range.[2][3] This necessitates highly sensitive and robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate pharmacokinetic assessment. Fluticasone furoate-d5 is the stable isotope-labeled internal standard of choice for quantitative analysis, as it mimics the analyte's behavior during sample preparation and ionization.[4]
A critical step in the bioanalytical workflow is sample preparation, which aims to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample to meet the sensitivity requirements of the assay.[5][6] This note details three common sample preparation techniques for fluticasone furoate: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or acetone, to the plasma sample to denature and precipitate proteins.[7] After centrifugation, the supernatant containing the analyte is separated for analysis. While fast and inexpensive, PPT may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the LC-MS/MS analysis.[8]
Experimental Protocol: Protein Precipitation
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
This compound internal standard (IS) working solution
-
Acetonitrile (HPLC grade), chilled to -20°C[9]
-
Microcentrifuge tubes (acetone-compatible)
-
Centrifuge capable of >13,000 x g
-
Nitrogen evaporator
-
LC-MS/MS mobile phase for reconstitution
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Spike with the appropriate volume of this compound IS solution.
-
Add 400 µL of ice-cold acetonitrile to the tube.[9]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for at least 60 minutes to enhance protein precipitation.[9]
-
Centrifuge the tubes for 10 minutes at 13,000-15,000 x g to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube, ensuring the protein pellet is not disturbed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100-200 µL of mobile phase.
-
Vortex briefly, and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from interferences by partitioning the sample between two immiscible liquid phases, typically an aqueous sample and a water-immiscible organic solvent.[8] The choice of organic solvent is critical for achieving high extraction recovery. LLE generally produces a cleaner sample than PPT and is effective at removing salts and other highly polar interferences.[5]
Experimental Protocol: Liquid-Liquid Extraction
This protocol is adapted from a validated method for fluticasone furoate bioanalysis.[4]
Materials:
-
Human plasma (K2EDTA)
-
This compound IS working solution
-
Extraction Solvent: Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40, v/v)[4]
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS mobile phase for reconstitution
Procedure:
-
Pipette 800 µL of the plasma sample into a centrifuge tube.[4]
-
Spike with the appropriate volume of this compound IS solution.
-
Add 3 mL of the MtBE:Hexane (60:40) extraction solvent.
-
Cap the tube and vortex for 5-10 minutes to ensure efficient extraction.
-
Centrifuge for 10 minutes at approximately 3000 rpm to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of mobile phase.[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts and allows for significant analyte concentration.[5][10] The method involves passing the sample through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Reversed-phase SPE (e.g., using a C18 sorbent) is commonly employed for moderately non-polar compounds like fluticasone furoate.[1][2]
Experimental Protocol: Solid-Phase Extraction
This protocol is a general procedure based on methods developed for fluticasone analogues.[1][2]
Materials:
-
Human plasma (K2EDTA)
-
This compound IS working solution
-
Reversed-phase SPE cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Wash solution (e.g., 25% Methanol in water)[2]
-
Elution solvent (e.g., Dichloromethane)[2]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS mobile phase for reconstitution
Procedure:
-
Sample Pre-treatment: Pipette 500 µL of plasma into a tube, spike with IS, and dilute with an equal volume of water or a weak buffer to reduce viscosity.[2][5]
-
Condition: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibrate: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the cartridge and allow it to pass through slowly.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol to remove polar interferences.[2]
-
Dry: Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.
-
Elute: Elute the analyte by passing 1 mL of dichloromethane (B109758) through the cartridge into a clean collection tube.[2]
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 200 µL of mobile phase for LC-MS/MS analysis.[2]
Quantitative Data Summary
The choice of sample preparation technique significantly impacts method performance. The following tables summarize quantitative data from published bioanalytical methods for fluticasone furoate and its analogue, fluticasone propionate.
Table 1: Comparison of Sample Preparation Method Performance
| Analyte | Preparation Method | LLOQ (pg/mL) | Recovery (%) | Matrix | Reference |
|---|---|---|---|---|---|
| Fluticasone Furoate | LLE (MtBE:Hexane) | 0.100 | Not Reported | Human Plasma | [4] |
| Fluticasone Furoate | PPT followed by SPE (C18) | 0.500 | 90 - 115 | Human Plasma | [1] |
| Fluticasone Propionate | SPE (Oasis MAX) | 1.009 | Not Reported | Human Plasma | [10] |
| Fluticasone Propionate | SPE (Oasis MCX) | 0.2 | ≥85 | Human Plasma | [3][11] |
| Fluticasone Propionate | PPT followed by SPE (C18) | 0.200 | Not Reported | Human Plasma |[2] |
Table 2: Example LC-MS/MS Parameters for Fluticasone Furoate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Shimadzu Prominence UFLC or Agilent 1290 Infinity II | [1][4] |
| Analytical Column | C18, 50x3mm, 2.6 µm (or similar reversed-phase) | [4] |
| Mobile Phase A | 0.01% Ammonium Hydroxide in Water | [4] |
| Mobile Phase B | Methanol (100%) | [4] |
| Flow Rate | 0.5 - 0.9 mL/min | [4][12] |
| Injection Volume | 5 - 20 µL | [1][11] |
| MS System | SCIEX API 6500 or Agilent 6495C Triple Quadrupole | [1][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][13] |
| MRM Transition (FF) | m/z 539 → 293 | [4] |
| MRM Transition (FF-d5) | m/z 544 → 293 |[4] |
Conclusion
The selection of an appropriate sample preparation technique is crucial for the successful bioanalysis of Fluticasone furoate.
-
Protein Precipitation offers a rapid but potentially less clean extraction, suitable for higher concentration samples or initial screening.
-
Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and simplicity, as demonstrated by its use in an ultra-sensitive assay with an LLOQ of 0.1 pg/mL.[4]
-
Solid-Phase Extraction , often combined with an initial protein precipitation step, delivers the cleanest extracts and highest concentration factors, making it ideal for achieving the lowest limits of quantification (sub-pg/mL).[1][2]
The final choice of method will depend on the specific requirements of the study, including the desired LLOQ, available instrumentation, sample volume, and throughput needs. For all methods, the use of a stable isotope-labeled internal standard like this compound is essential to ensure accuracy and precision.
References
- 1. agilent.com [agilent.com]
- 2. sciex.com [sciex.com]
- 3. waters.com [waters.com]
- 4. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
- 8. ijstr.org [ijstr.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ijrar.org [ijrar.org]
- 11. waters.com [waters.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. fda.gov [fda.gov]
Application of Fluticasone Furoate-d5 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fluticasone (B1203827) furoate-d5 as an internal standard in pharmacokinetic (PK) studies of fluticasone furoate. The use of a stable isotope-labeled internal standard like Fluticasone furoate-d5 is crucial for achieving accurate and precise quantification of the analyte in biological matrices, a cornerstone of robust drug development.[1][2][3]
Introduction to Fluticasone Furoate and the Role of Deuterated Internal Standards
Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of allergic rhinitis and asthma.[4][5][6] Due to its low systemic bioavailability and consequently low plasma concentrations, highly sensitive and reliable bioanalytical methods are required for its pharmacokinetic characterization.[7][8][9]
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][10] By replacing five hydrogen atoms with deuterium, this compound is chemically identical to fluticasone furoate but has a distinct mass-to-charge ratio (m/z).[1] This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte, thereby compensating for variability in sample preparation, matrix effects, and instrument response.[1][2][3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of fluticasone furoate from a study in healthy subjects who received a single 880 µg intranasal dose. This data was generated using an ultra-sensitive analytical method employing this compound as the internal standard.[7][11]
Table 1: Pharmacokinetic Parameters of Intranasal Fluticasone Furoate (880 µg)
| Parameter | Mean ± SD | Median (Range) |
| Cmax (pg/mL) | 13.05 ± 7.59 | - |
| Tmax (h) | - | 1.33 (0.75–6.00) |
| AUCt (pg/mLh) | 148.48 ± 77.76 | - |
| AUCinf (pg/mLh) | 279.07 ± 187.81 | - |
| t1/2 (h) | 31.67 ± 29.23 | - |
Data sourced from a study in healthy subjects.[4][7]
Table 2: Pharmacokinetic Parameters of Intravenous Fluticasone Furoate (250 µg)
| Parameter | Geometric Mean (95% CI) |
| Clearance (L/h) | 57.45 (45.51–72.52) |
| Volume of Distribution (L) | 608.4 (375.4–985.8) |
| t1/2 (h) | 15.12 (11.82–19.35) |
Data sourced from a study in healthy subjects.[4][7]
Experimental Protocols
Bioanalytical Method for Fluticasone Furoate in Human Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of fluticasone furoate in human plasma using this compound as an internal standard.[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.800 mL of human plasma (containing K2EDTA as anticoagulant) into a clean polypropylene (B1209903) tube.
-
Add the internal standard solution (this compound, 300 pg/mL).
-
Add the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small volume of the reconstituted sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is commonly used.[7]
-
Determine the concentration of fluticasone furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: The calibration range for fluticasone furoate is typically from 0.100 to 100 pg/mL.[7]
-
Accuracy and Precision: Inter-day precision (%CV) should be ≤ 5.6% and accuracy should be within 91.8% to 101.6%.[7]
-
Selectivity and Specificity: No significant interference from endogenous matrix components should be observed at the retention times of the analyte and internal standard.
-
Matrix Effect: The ionization of the analyte should not be suppressed or enhanced by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of fluticasone furoate.
Logical Relationship of Deuterated Internal Standard
Caption: How deuterated standards correct for analytical variability.
Glucocorticoid Signaling Pathway
Caption: Simplified glucocorticoid anti-inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 6. ijrar.org [ijrar.org]
- 7. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 8. agilent.com [agilent.com]
- 9. sciex.com [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. The Pharmacokinetics of Fluticasone Furoate Given Intranasally in Healthy Subjects Using an Ultra-Sensitive Analytical Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Fluticasone Furoate-d5 in Respiratory Drug Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Fluticasone (B1203827) furoate-d5, a deuterated stable isotope of the synthetic corticosteroid Fluticasone furoate, in the field of respiratory drug research. This document details its primary application as an internal standard in quantitative bioanalysis, particularly in pharmacokinetic (PK) and drug metabolism studies, and provides protocols for its use.
Introduction to Fluticasone Furoate and the Role of Deuterated Standards
Fluticasone furoate is a potent synthetic trifluorinated corticosteroid used in the long-term management of asthma and allergic rhinitis.[1] It exerts its anti-inflammatory effects by binding with high affinity to glucocorticoid receptors.[2][3][4] In respiratory research, accurate quantification of Fluticasone furoate in biological matrices is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Deuterated standards, such as Fluticasone furoate-d5, are indispensable tools in modern bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS).[5][6][7] By replacing five hydrogen atoms with deuterium, this compound becomes chemically identical to the parent drug but has a distinct molecular weight. This property allows it to be used as an ideal internal standard, co-eluting with the analyte and compensating for variability in sample preparation, matrix effects, and instrument response, thereby ensuring accurate and precise quantification.[5][7] The European Medicines Agency (EMA) has highlighted the importance of stable isotope-labeled internal standards in over 90% of bioanalytical method validations submitted.[5]
Quantitative Bioanalysis using this compound
This compound is predominantly used as an internal standard for the quantification of Fluticasone furoate in biological samples such as plasma.[8] LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity, which is necessary to measure the low systemic bioavailability and resulting low plasma concentrations of inhaled Fluticasone furoate.[8][9]
Summary of Bioanalytical Method Parameters
The following table summarizes key quantitative data and parameters from validated bioanalytical methods for Fluticasone furoate using this compound as an internal standard.
| Parameter | Value | Reference |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [8][9] |
| Internal Standard | This compound | [8] |
| Biological Matrix | Human Plasma (with K2EDTA as anticoagulant) | [8] |
| Calibration Range | 0.100–100 pg/mL | [8] |
| 0.5–100 pg/mL | [9] | |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL | [8] |
| 0.5 pg/mL | [9] | |
| 1 pg/mL | [10] | |
| Internal Standard Concentration | 300 pg/mL | [8] |
| Sample Volume | 0.800 mL | [8] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [8] |
| > 0.9972 | [9] | |
| Ionization Mode | Positive Ion Scan | [8] |
| Mass Transition (Fluticasone furoate) | 539 -> 293 (m/z) | [8] |
| Mass Transition (this compound) | 544 -> 293 (m/z) | [8] |
Experimental Protocols
Protocol for Quantification of Fluticasone Furoate in Human Plasma by LC-MS/MS
This protocol outlines a typical procedure for the analysis of Fluticasone furoate in plasma samples from pharmacokinetic studies.
3.1.1. Materials and Reagents
-
Human plasma with K2EDTA
-
Fluticasone furoate reference standard
-
This compound (internal standard)
-
Methyl-tert-Butyl-Ether (MtBE)
-
Hexane
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Trifluoroacetate buffer
-
Purified water (ASTM-I grade)
-
Polypropylene (B1209903) tubes
3.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Pipette 0.800 mL of each plasma sample, calibration standard, and quality control sample into separate polypropylene tubes.
-
Add a specified amount of this compound internal standard solution (e.g., to achieve a final concentration of 300 pg/mL) to each tube, except for blank samples.
-
Vortex mix the samples for 30 seconds.
-
Add the extraction solvent, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).
-
Vortex mix vigorously for 5-10 minutes.
-
Centrifuge the samples at approximately 4°C for 10 minutes at 3000 rpm to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean set of polypropylene tubes.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase (e.g., Methanol: 1mM Ammonium Trifluoroacetate buffer, 90:10 v/v).
-
Vortex mix to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., Reprosil Gold 100 C18, 2 µm, 100 x 2 mm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., Methanol) and an aqueous buffer (e.g., 1mM Ammonium Trifluoroacetate).
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 50°C).
-
Injection Volume: Inject a small volume of the reconstituted sample (e.g., 10 µL).
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for Fluticasone furoate (e.g., m/z 539 -> 293) and this compound (e.g., m/z 544 -> 293).[8]
-
Optimize instrument parameters such as capillary temperature, sheath gas, and auxiliary gas flow rates.
-
3.1.4. Data Analysis
-
Integrate the peak areas for both Fluticasone furoate and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Determine the concentration of Fluticasone furoate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Bioanalytical workflow for pharmacokinetic studies using this compound.
Signaling Pathway of Fluticasone Furoate
Fluticasone furoate, as a glucocorticoid, exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.
Caption: Glucocorticoid receptor signaling pathway modulated by Fluticasone furoate.
Conclusion
This compound is a critical tool in respiratory drug research, enabling accurate and precise quantification of Fluticasone furoate in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is essential for robust pharmacokinetic and drug metabolism studies, which are fundamental to the development and regulatory approval of new respiratory therapies. The protocols and data presented here provide a framework for the implementation of this compound in a research setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 3. Fluticasone furoate nasal spray: Profile of an enhanced-affinity corticosteroid in treatment of seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the use of fluticasone furoate since its launch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 9. agilent.com [agilent.com]
- 10. sciex.com [sciex.com]
Application Note: Determination of Fluticasone Furoate in Nasal Spray Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and validated analytical method for the quantitative determination of fluticasone (B1203827) furoate in nasal spray formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing of fluticasone furoate nasal spray products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate implementation in a laboratory setting.
Introduction
Fluticasone furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity used in the treatment of allergic rhinitis.[1][2] It is the active pharmaceutical ingredient (API) in several nasal spray formulations. Accurate and reliable analytical methods are crucial for the quality control of these pharmaceutical products to ensure their safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in pharmaceutical analysis due to its sensitivity, selectivity, and versatility.[3] This application note presents a detailed HPLC method for the quantification of fluticasone furoate in nasal spray suspensions.
Experimental
Materials and Reagents
-
Fluticasone Furoate Reference Standard (USP or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Water (Milli-Q or equivalent)
-
Fluticasone Furoate Nasal Spray samples
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Column: A C18 column is typically used. Examples include Kromasil C18 (250 mm x 4.6 mm, 5 µm) or Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).[1][3]
-
Detector: UV detector set at an appropriate wavelength, typically around 236-264 nm.[1][3][4]
Analytical Method
Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Fluticasone Furoate Reference Standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations spanning the expected range of the sample solutions.
Sample Solution Preparation
-
Accurately weigh a portion of the fluticasone furoate nasal spray formulation.
-
Transfer the sample to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete dissolution and extraction of the active ingredient.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of fluticasone furoate.
| Parameter | Condition 1 | Condition 2 |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3] | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol and 0.1% Orthophosphoric Acid in water (80:20 v/v)[3] | Mobile Phase A: 20.35mM Phosphate buffer (pH 3.0)Mobile Phase B: 100% Acetonitrile (Gradient)[1] |
| Flow Rate | 0.9 mL/min[3] | 1.0 mL/min[1] |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient | 30°C[1] |
| Detection Wavelength | 264 nm[3] | 236 nm[1] |
| Run Time | ~ 10 minutes | ~ 30 minutes (including gradient re-equilibration)[1] |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The peak for fluticasone furoate should be well-resolved from any other peaks (e.g., excipients, degradation products). | The method is specific, with no interference from placebo or known impurities at the retention time of fluticasone furoate. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | The method demonstrates excellent linearity over the concentration range of 5-15 µg/mL.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recoveries are typically within 99-101%. |
| Precision (RSD%) | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% | The method is precise with RSD values well below the acceptance criteria. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | LOD for fluticasone furoate was found to be 0.1 µg/mL.[1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | LOQ for fluticasone furoate was found to be 0.2 µg/mL.[1] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH). | The method is robust, showing no significant changes in results with minor variations in experimental conditions. |
Experimental Workflow and Data Analysis
The overall workflow for the determination of fluticasone furoate in a nasal spray formulation is depicted in the following diagram.
Caption: Workflow for Fluticasone Furoate Analysis.
Logical Relationship of Method Validation Parameters
The relationship between the different validation parameters ensures the reliability of the analytical method.
Caption: Interrelation of Method Validation Parameters.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the routine quality control analysis of fluticasone furoate in nasal spray formulations. The method is simple, rapid, and provides accurate and precise results. Adherence to the detailed protocols and validation procedures outlined in this application note will ensure reliable and consistent quantification of fluticasone furoate, contributing to the overall quality assurance of the final pharmaceutical product.
References
Application Note: Solid-Phase Extraction Protocol for Fluticasone Furoate-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Fluticasone furoate-d5 from human plasma. Fluticasone furoate is a synthetic trifluorinated corticosteroid used in the treatment of asthma and allergic rhinitis.[1] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the low systemic bioavailability of inhaled Fluticasone furoate, a sensitive and robust analytical method is required for its quantification in biological matrices.[1] This protocol outlines a reproducible SPE procedure using a C18 reversed-phase sorbent, designed for high recovery and removal of plasma matrix components prior to instrumental analysis.
Introduction
Fluticasone furoate exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes involved in the inflammatory response. Understanding the precise concentration of Fluticasone furoate in systemic circulation is vital for pharmacokinetic and pharmacodynamic studies.
Solid-phase extraction is a widely used sample preparation technique in bioanalysis. It offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving accurate and precise results. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the extraction of this compound from human plasma.
Glucocorticoid Receptor Signaling Pathway
Fluticasone furoate, as a glucocorticoid, acts primarily through the glucocorticoid receptor signaling pathway. The binding of Fluticasone furoate to the cytoplasmic GR initiates a conformational change, leading to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates to the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription or interact with other transcription factors to repress the expression of pro-inflammatory genes.
Caption: Glucocorticoid Receptor Signaling Pathway for Fluticasone Furoate.
Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma
This protocol is a composite method based on established procedures for Fluticasone furoate and other corticosteroids in biological matrices. It is recommended to optimize the volumes and concentrations for your specific application and analytical instrumentation.
Materials and Reagents:
-
Human plasma (K2EDTA)
-
This compound internal standard solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
C18 SPE cartridges (e.g., 1 mL, 30 mg)
-
Centrifuge
-
SPE vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
Caption: Solid-Phase Extraction Workflow for this compound.
-
Sample Pre-treatment:
-
To a 0.5 mL aliquot of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 0.5 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of HPLC-grade water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the equilibrated SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridges with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridges under vacuum for 5 minutes to remove any residual wash solution.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard by passing 1 mL of methanol through the cartridges.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data
The following table summarizes typical performance characteristics of bioanalytical methods for Fluticasone furoate and related compounds utilizing solid-phase extraction. These values are indicative and may vary depending on the specific LC-MS/MS instrumentation and method parameters.
| Parameter | Value | Matrix | Notes |
| Linearity Range | 0.5 - 100 pg/mL | Human Plasma | For Fluticasone furoate, with Fluticasone furoate-d3 as internal standard.[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | Human Plasma | For Fluticasone furoate.[1] |
| Recovery | 90 - 115% | Human Plasma | Overall method recovery for QC samples of Fluticasone furoate.[1] |
Conclusion
This application note provides a comprehensive solid-phase extraction protocol for the determination of this compound in human plasma. The described method, incorporating protein precipitation followed by reversed-phase SPE, is designed to yield clean extracts and high analyte recovery, making it suitable for sensitive and robust bioanalytical applications. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental and biological processes involved. Researchers are encouraged to adapt and validate this protocol for their specific laboratory conditions and analytical requirements.
References
Application Notes and Protocols for Bioanalytical Method Validation of Fluticasone Furoate Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for the validation of a bioanalytical method for the quantification of fluticasone (B1203827) furoate in a biological matrix, such as human plasma, using a deuterated internal standard (IS). The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity required for the low plasma concentrations of fluticasone furoate following therapeutic administration.[1] The validation parameters outlined adhere to the principles of the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4][5][6][7]
Fluticasone furoate is a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[1] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as fluticasone furoate-d3, is critical for correcting for variability during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Fluticasone Furoate reference standard, Fluticasone Furoate-d3 (or other suitable deuterated standard) internal standard.
-
Biological Matrix: Human plasma (or other relevant biological fluid).
-
Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid.
-
Equipment: Liquid chromatograph, tandem mass spectrometer, analytical balance, centrifuges, pipettes.
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of fluticasone furoate and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fluticasone furoate stock solution with a mixture of water and organic solvent to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: To 500 µL of plasma sample, add the internal standard working solution.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 20% acetonitrile in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., 50% methanol in water).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is common.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-15 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor to product ion transitions for both fluticasone furoate and the deuterated internal standard. For example, a potential transition for fluticasone propionate (B1217596) (a similar molecule) is m/z 501.0 → 293.05.[9]
Bioanalytical Method Validation Parameters
The validation of the bioanalytical method should be performed to demonstrate its reliability and suitability for its intended purpose.[2][4][5][6] The following parameters should be assessed:
Selectivity and Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard.
-
Assess for any interfering peaks at the retention times of the analyte and the internal standard.
-
Linearity and Calibration Curve
The relationship between the instrument response and the known concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of fluticasone furoate. A typical range could be 0.5 to 100 pg/mL.[1]
-
The calibration curve should consist of a blank, a zero standard (matrix with internal standard), and at least six non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis with a suitable weighting factor (e.g., 1/x²).[1]
-
Accuracy and Precision
The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Calculate the mean concentration, percentage deviation from the nominal concentration (accuracy), and the coefficient of variation (CV%) for each level.
-
Recovery
The efficiency of the extraction procedure.
-
Protocol:
-
Compare the peak area of the analyte from extracted samples at three QC levels (LQC, MQC, HQC) to the peak area of the analyte from unextracted standards at the same concentration.
-
Calculate the recovery of the internal standard similarly.
-
Matrix Effect
The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Protocol:
-
Compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
Perform this at LQC and HQC levels using matrix from at least six different sources.
-
The matrix factor is calculated as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.
-
Stability
The stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 8 hours).
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -70°C) for a period longer than the expected sample storage time.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified period (e.g., 20 hours at 2-8°C).
-
Data Presentation
Table 1: Linearity of Calibration Curve
| Parameter | Acceptance Criteria | Result |
| Calibration Range | At least 6 non-zero points | 0.5 - 100 pg/mL |
| Regression Model | Linear | Linear |
| Weighting Factor | e.g., 1/x² | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.9971 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| LLOQ | 0.5 | Value | ± 20% | ≤ 20% | ≤ 20% |
| LQC | 1.5 | Value | ± 15% | ≤ 15% | ≤ 15% |
| MQC | 50 | Value | ± 15% | ≤ 15% | ≤ 15% |
| HQC | 80 | Value | ± 15% | ≤ 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| LQC | Value | Value |
| HQC | Value | Value |
Table 4: Stability
| Stability Test | Storage Condition | Duration | Mean Accuracy (%) |
| Freeze-Thaw | 3 cycles | - | ± 15% |
| Short-Term | Room Temperature | 8 hours | ± 15% |
| Long-Term | -70°C | 38 days | ± 15% |
| Post-Preparative | 2-8°C | 20 hours | ± 15% |
Visualization
References
- 1. agilent.com [agilent.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. shopshimadzu.com [shopshimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Fluticasone Furoate Analysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for overcoming matrix effects in the bioanalysis of Fluticasone furoate using its deuterated internal standard, Fluticasone furoate-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Fluticasone furoate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Fluticasone furoate, due to co-eluting, undetected components in the sample matrix (e.g., plasma, serum, or media).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] Given that Fluticasone furoate is often administered at low doses, leading to very low systemic concentrations, a sensitive and accurate bioanalytical method is crucial.[3][4] Matrix effects can introduce significant errors in pharmacokinetic and toxicological studies if not properly addressed.[5]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Deuterated standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[5][6] this compound co-elutes with the non-labeled Fluticasone furoate, meaning it experiences the same degree of ion suppression or enhancement.[5] By adding a known concentration of this compound to every sample early in the workflow, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if both signals are variably affected by the matrix, thus correcting for the matrix effect and significantly improving the accuracy and reproducibility of the results.[5][7][8]
Q3: When is the optimal stage to add this compound to my samples?
A3: The internal standard, this compound, should be added to your samples as early as possible during the sample preparation process. This ensures that it is subjected to the same experimental conditions, including potential loss during extraction and handling, as the target analyte. This practice provides the most accurate correction for both matrix effects and procedural variability.
Q4: Can I use this compound as an internal standard for other corticosteroids?
A4: While this compound is the ideal internal standard for Fluticasone furoate, its use for other corticosteroids is not recommended for achieving the highest accuracy. The fundamental principle of using a SIL internal standard is its near-identical physicochemical properties and chromatographic behavior to the analyte. Using it for other steroids, even structurally similar ones, may result in different retention times and differential matrix effects, where the analyte and internal standard are not affected by the matrix in the same way, leading to inaccurate quantification.[9]
Q5: What are some common causes of poor results even when using a deuterated internal standard?
A5: Even with a deuterated internal standard, several factors can lead to poor results:
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Differential Matrix Effects: In some rare cases, slight differences in retention times between the analyte and the deuterated internal standard can expose them to different matrix microenvironments, leading to incomplete correction.[6][9]
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High Protein Binding: Fluticasone propionate, a closely related compound, is known to have extremely high protein binding (>99%).[10] If the extraction procedure does not efficiently dissociate the analyte from plasma proteins, the recovery of the analyte and the internal standard may differ.
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Non-Specific Binding: Fluticasone furoate is lipophilic and can exhibit significant non-specific binding to container surfaces like polypropylene (B1209903) tubes, which can lead to drug loss.[4][11]
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Instability: Although generally stable, issues with the stability of deuterated standards in certain matrices or under specific storage conditions have been reported for other compounds.
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Interferences: While multiple reaction monitoring (MRM) is highly selective, it doesn't always guarantee complete elimination of interferences.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in QC Samples | Inconsistent matrix effects between samples. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method like Solid Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[10][12] 2. Chromatographic Separation: Adjust the chromatographic gradient to better separate Fluticasone furoate from the regions of significant ion suppression.[9] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[13] |
| Low Analyte Recovery | Inefficient extraction or non-specific binding. | 1. Optimize Extraction: For protein-bound drugs like Fluticasone furoate, ensure the protein precipitation step is effective. For SPE, evaluate different sorbents and elution solvents.[10] 2. Address Non-Specific Binding: Use low-binding tubes and plates for sample handling and storage.[4][11] Consider pre-conditioning containers with a solution of the analyte. |
| Analyte and IS Peak Area Ratio is Inconsistent | Differential matrix effects or instability. | 1. Verify Co-elution: Ensure that the chromatographic peaks for Fluticasone furoate and this compound are sharp and co-elute as closely as possible. 2. Evaluate IS Stability: Conduct stability tests of the internal standard in the matrix under the experimental conditions. |
| Signal Suppression Observed | Co-eluting matrix components are interfering with ionization. | 1. Post-Column Infusion Study: Perform a post-column infusion experiment to identify the retention time regions where matrix suppression is most significant. Adjust the chromatography to move the analyte peak away from these regions. 2. Change Ionization Source/Parameters: If available, try a different ionization source (e.g., APCI instead of ESI) or optimize source parameters to minimize the impact of matrix components. |
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation and SPE
This protocol is a general guideline for the extraction of Fluticasone furoate from human plasma and may require optimization.
-
Sample Pre-treatment: To 500 µL of plasma in a low-binding microcentrifuge tube, add 50 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add an appropriate volume of cold acetonitrile (B52724) (e.g., 3:1 ratio of acetonitrile to plasma). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 25% methanol in water) to remove polar interferences.[12]
-
Elution: Elute the analyte and internal standard with an appropriate volume of a strong organic solvent (e.g., dichloromethane (B109758) or methanol).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).[12]
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantitative evaluation of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Fluticasone furoate and this compound into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank plasma as per Protocol 1. Spike Fluticasone furoate and this compound into the final reconstituted extract.
-
Set C (Pre-Spike Matrix): Spike Fluticasone furoate and this compound into blank plasma at the beginning of the extraction process (as per a regular sample).
-
-
Analyze and Calculate:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary
The following tables summarize typical quantitative data for Fluticasone furoate analysis from various sources.
Table 1: LC-MS/MS Method Performance for Fluticasone Furoate
| Parameter | Reported Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | Human K2EDTA Plasma | [3] |
| Linearity Range | 0.5 - 100 pg/mL | Human K2EDTA Plasma | [3] |
| QC Sample Recoveries | 90 - 115% | Human K2EDTA Plasma | [3] |
| LLOQ | 1 pg/mL | Human Plasma | [14] |
| Linearity Range | 1 - 1000 pg/mL | Human Plasma | [14] |
| Linearity Range | 50 - 2000 nM | Serum-free Media | [4][11] |
Table 2: Example MRM Transitions for Fluticasone Furoate and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Fluticasone furoate | 539.2 | 313.1 / 293.1 | [3] |
| Fluticasone furoate-d3 (example) | 542.2 | 313.1 / 293.1 | (Typical shift) |
Note: The exact m/z for this compound would depend on the number and position of deuterium (B1214612) atoms.
Visualizations
Experimental Workflow for Fluticasone Furoate Analysis
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. waters.com [waters.com]
- 11. Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs | FDA [fda.gov]
- 12. sciex.com [sciex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sciex.com [sciex.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Fluticasone Furoate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluticasone furoate-d5 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated analog of Fluticasone furoate, a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS). The five deuterium (B1214612) atoms increase its mass by five Daltons compared to the parent compound, allowing for its differentiation by the mass spectrometer. Its chemical and physical properties are nearly identical to Fluticasone furoate, ensuring it behaves similarly during sample preparation and chromatographic separation, which helps to correct for matrix effects and variations in instrument response.
Q2: What is the typical ionization mode for this compound analysis?
Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of Fluticasone furoate and its deuterated analogs.[1] The protonated molecule [M+H]+ is readily formed and provides a strong signal for sensitive quantification.
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
While specific transitions should be optimized in your laboratory, a common approach is to monitor the transition from the protonated precursor ion to a stable product ion. For Fluticasone furoate, the precursor ion in positive ESI mode is m/z 539.2, with major fragment ions at m/z 293.1 and m/z 313.1.[2] For this compound, the precursor ion would be approximately m/z 544.2. The product ions are often the same as the non-deuterated form, as the deuterium labels are typically on a part of the molecule that does not fragment under standard collision-induced dissociation (CID) conditions. Therefore, a likely MRM transition for this compound would be 544.2 -> 293.1 or 544.2 -> 313.1. Another related compound, Fluticasone propionate-d5, uses the transition m/z 506.0 -> 313.1.[3]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Improper Ionization Parameters | Ensure the mass spectrometer is set to positive ion mode ESI. Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound. |
| Incorrect MRM Transition | Verify the precursor and product ion masses for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the correct m/z values and optimize collision energy. |
| Sample Preparation Issues | Fluticasone furoate is known to exhibit significant non-specific binding to polypropylene (B1209903) labware, which can lead to substantial drug loss (60-98%).[4][5] Use low-binding tubes and plates, or silanized glassware. Consider sample dilution with an organic solvent prior to analysis.[4][5] |
| Suboptimal Chromatographic Conditions | Ensure the mobile phase composition is appropriate for retaining and eluting Fluticasone furoate. A common mobile phase consists of an organic component like methanol (B129727) or acetonitrile (B52724) and an aqueous component with a modifier like formic acid or ammonium (B1175870) trifluoroacetate.[1][2] A C18 column is often used.[2][4][5] |
| Instrument Contamination | If the signal degrades over time, the ion source or mass spectrometer inlet may be contaminated. Perform routine cleaning and maintenance as recommended by the instrument manufacturer. |
Issue 2: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous mobile phase to ensure this compound is in a single ionic form. The addition of a small amount of formic acid is common. |
| Secondary Interactions with Column | Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions. Consider adding a competitive base to the mobile phase if tailing persists. |
| Extra-Column Dead Volume | Check all tubing and connections between the injector, column, and mass spectrometer for excessive length or poor fittings. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte. Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) instead of simple protein precipitation.[1] Oasis MAX cartridges have been used effectively for Fluticasone propionate.[1] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Co-eluting Interferences | Optimize the chromatographic gradient to separate the analyte from interfering compounds. A longer, shallower gradient can improve resolution. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific application.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample, add 50 µL of this compound internal standard solution and 400 µL of water.[3] Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% acetonitrile in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Fluticasone furoate | Fluticasone propionate | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/mL | 0.2 pg/mL | [2][3] |
| Calibration Curve Range | 0.5 - 100 pg/mL | 0.2 - 120 pg/mL | [2][3] |
| Linearity (r²) | >0.997 | >0.99 | [2][3] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
Technical Support Center: Troubleshooting Poor Peak Shape for Fluticasone Furoate-d5 in HPLC
Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Fluticasone (B1203827) furoate-d5. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific problems you may encounter with Fluticasone furoate-d5 analysis.
Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in HPLC?
Poor peak shape in HPLC can stem from a variety of factors, broadly categorized as chemical interactions, column issues, and system problems. For this compound, a corticosteroid, specific properties can contribute to these issues.
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Peak Tailing: This is the most common peak shape problem and often results from secondary interactions between the analyte and the stationary phase.[1][2] For basic compounds, interactions with acidic residual silanol (B1196071) groups on the silica-based column packing are a primary cause.[2] Although Fluticasone furoate is not strongly basic, its polar functional groups can still interact with active sites on the column.[1] Other causes include column overload, low buffer concentration, and extra-column dead volume.[3]
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Peak Fronting: This is less common than tailing and can be an indicator of column overload, where the sample concentration is too high for the column's capacity.[1] It can also be caused by improper sample solvent strength or a void in the column packing.
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Broad Peaks: Wide peaks can be a sign of low column efficiency, which could be due to column degradation, a slow flow rate, or extra-column band broadening.[4]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing for this compound is often linked to interactions with the stationary phase or issues with the mobile phase. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
-
Evaluate Mobile Phase pH: Fluticasone furoate has a predicted acidic pKa of around 12.19-12.52.[5][6][7] To minimize interactions with residual silanols on a silica-based column, which are acidic, operating at a lower pH (e.g., pH 2-4) can be beneficial.[2][3] This ensures the silanol groups are protonated and less likely to interact with the analyte.[2]
-
Check Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[3]
-
Assess Column Condition:
-
Review Sample Preparation:
-
Sample Overload: Injecting too much sample can saturate the column and cause tailing.[3] Try reducing the injection volume or sample concentration.
-
Sample Solvent: The solvent used to dissolve your sample should ideally be the same as or weaker than the mobile phase.[1][3] Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Q3: I am observing a shorter retention time for this compound compared to its non-deuterated standard. Is this normal?
Yes, it is not uncommon for deuterated compounds to have slightly different retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[8] In reversed-phase HPLC, deuterated compounds often elute slightly earlier. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a small decrease in hydrophobicity.
While this shift is usually small, it's an important factor to consider, especially when using the deuterated compound as an internal standard for quantitative analysis.
Q4: My this compound peak is very broad. What are the likely causes and solutions?
Broad peaks are generally a sign of poor column efficiency or issues outside the column.
Troubleshooting Workflow for Broad Peaks
Caption: A systematic approach to diagnosing and resolving broad peaks.
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Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the peak to broaden.[3] Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Also, ensure all fittings are secure.
-
Flow Rate: A flow rate that is too low can increase band broadening. Ensure your flow rate is optimized for your column dimensions and particle size.
-
Column Efficiency: A degraded column will lose its efficiency, resulting in broader peaks. This can be due to contamination or a void at the column inlet. If you suspect column degradation, replacing the column is the best solution.
-
Sample Solvent Effects: As with peak tailing, a sample solvent that is much stronger than the mobile phase can cause peak broadening.
Experimental Protocols & Data
Below are examples of HPLC methods that have been successfully used for the analysis of Fluticasone furoate. These can serve as a starting point for your method development and troubleshooting.
Example HPLC Method 1
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.1% orthophosphoric acid in water (80:20 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 264 nm |
| Retention Time | 4.289 min |
Source: HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol (B1248922) Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach.[9]
Example HPLC Method 2
| Parameter | Condition |
| Column | Water BEH X Bridge C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol: Acetonitrile: Phosphate buffer pH 7 (60:20:20 % v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| Retention Time | 4.232 min |
Source: A RP-HPLC Method for Simultaneous Estimation of Vilanterol Trifenatate and Fluticasone Furoate in Dry Powder In.[4]
Example HPLC Method 3
| Parameter | Condition |
| Column | C18 Column |
| Mobile Phase | Methanol: Acetonitrile: 1% sodium perchlorate (B79767) (50:40:10 v/v/v), pH 4.8 |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 7.65 min |
Source: development and validation of stability indicating rp-hplc method for fluticasone furoate and vilanterol in pharmaceutical formulations.
Logical Relationships in Troubleshooting
Understanding the interconnectedness of different HPLC parameters is key to effective troubleshooting. The following diagram illustrates the relationship between common problems, their potential causes, and the corresponding solutions.
Logical Relationships in HPLC Troubleshooting
Caption: Interconnections between HPLC problems, causes, and solutions.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FLUTICASONE FUROATE CAS#: 397864-44-7 [m.chemicalbook.com]
- 7. FLUTICASONE FUROATE [chembk.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Addressing variability in Fluticasone furoate-d5 response
Welcome to the technical support center for Fluticasone (B1203827) furoate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Fluticasone furoate-d5, particularly in its role as an internal standard for quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of Fluticasone furoate, an enhanced-affinity synthetic corticosteroid. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the determination of Fluticasone furoate in biological matrices like plasma.[1] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis.[2]
Q2: Why is a highly sensitive analytical method required for Fluticasone furoate?
Fluticasone furoate is administered at low doses and has low systemic bioavailability.[1][3] Consequently, its concentrations in plasma are typically in the low picogram per milliliter (pg/mL) range.[3][4] This necessitates the development of highly sensitive and selective bioanalytical assays to accurately evaluate its pharmacokinetic parameters.[3][5]
Q3: What are the major challenges when working with Fluticasone furoate and its deuterated internal standard?
Due to its high lipophilicity (logP of 4.13) and low water solubility, Fluticasone furoate is prone to significant non-specific binding (NSB) to laboratory plastics like polypropylene (B1209903) tubes and microplate wells.[6][7] This can lead to substantial drug loss (reports of 60-98%) during sample preparation, affecting the accuracy of quantification.[6][7] Additionally, as with any ultra-sensitive assay, matrix effects, system carryover, and instrument variability can pose significant challenges.[2][8]
Q4: How does Fluticasone furoate exert its biological effect?
Fluticasone furoate is a potent glucocorticoid that acts as an anti-inflammatory agent.[9][10] It binds with high affinity to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[9] This complex then translocates to the nucleus, where it modulates the transcription of genes involved in inflammatory responses.[9] Key mechanisms include the inhibition of pro-inflammatory cytokines (like TNF-α) and the suppression of inflammatory cell migration.[9][11][12]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Quantification
Q: My replicate quality control (QC) samples show high %RSD, and the overall results are not reproducible. What are the potential causes and solutions?
A: High variability is a common issue in ultra-trace quantitative analysis. Below is a systematic approach to troubleshooting this problem.
Potential Causes & Solutions:
-
Non-Specific Binding (NSB): Fluticasone furoate's lipophilic nature leads to its adsorption onto plastic surfaces.
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability.[2]
-
Solution: Automate sample preparation where possible. Ensure thorough vortexing at each step to guarantee homogeneity. Pay close attention to details like evaporation to dryness and reconstitution volume, as these can significantly impact final concentrations.
-
-
Internal Standard (IS) Issues: The IS may not be adequately compensating for variability.
-
Solution: Ensure the IS (this compound) is added at the very beginning of the sample preparation process to account for losses during all subsequent steps. Verify the purity and concentration of your IS stock solution.
-
-
Matrix Effects: Undesirable enhancement or suppression of the analyte and/or IS signal by co-eluting matrix components can cause variability.
-
Solution: Improve chromatographic separation to move the analyte peak away from regions of significant matrix effect.[8] Optimize the sample cleanup procedure (e.g., by using a more rigorous SPE protocol) to remove interfering components. Evaluate different ionization sources or parameters on the mass spectrometer.
-
Issue 2: Low Analyte and/or Internal Standard Signal Response
Q: I am observing a weak signal for both Fluticasone furoate and this compound, even for my higher concentration standards. What should I check?
A: A universally low signal often points to systemic issues in the sample preparation or LC-MS/MS system.
Potential Causes & Solutions:
-
Suboptimal Mass Spectrometer Parameters: The settings for the ion source and mass analyzer may not be optimized for Fluticasone furoate.
-
Sample Preparation Inefficiency: Significant loss of analyte and IS during the extraction process.
-
Solution: Evaluate the recovery of your extraction method. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to quantitatively recover the analyte. For LLE, optimize the solvent choice and extraction pH.
-
-
LC System Issues: Problems with the liquid chromatography setup can lead to poor peak shape and low signal intensity.
-
Solution: Check for leaks in the LC system. Ensure the mobile phases are correctly prepared and degassed. The analytical column may be degraded or clogged; try flushing it or replacing it with a new one.
-
Issue 3: Inaccurate Quantification at Low Concentrations (Near LLOQ)
Q: My assay performs well for mid and high QCs, but the accuracy and precision are poor for the Lower Limit of Quantification (LLOQ) samples. Why is this happening?
A: Issues at the LLOQ are often related to carryover, background noise, or disproportionate matrix effects at low concentrations.
Potential Causes & Solutions:
-
System Carryover: Residual analyte from a high concentration sample can be carried over in the injector and affect the subsequent low concentration sample.
-
Solution: Optimize the injector wash procedure by using a stronger wash solvent and increasing the wash volume. Injecting blank samples after the highest calibration standard can help quantify the extent of carryover.
-
-
Matrix Effects: The impact of ion suppression or enhancement can be more pronounced at the LLOQ where the signal-to-noise ratio is already low.
-
Solution: Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. As mentioned previously, enhance sample cleanup and chromatographic separation to minimize the influence of the matrix.
-
-
Isotopic Contribution: The this compound internal standard may contain a small percentage of the unlabeled analyte (d0).
-
Solution: This is generally not an issue with high-purity standards, but it's important to check the certificate of analysis. If significant, it can artificially inflate the analyte response at the LLOQ.
-
Quantitative Data Summary
The following tables summarize typical parameters and performance data from validated LC-MS/MS methods for Fluticasone furoate analysis.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Typical Solvents | Acetonitrile, Methanol (B129727) | Methyl-tert-Butyl-Ether (MtBE):Hexane (60:40)[1] | C18 or similar reversed-phase cartridges[3] |
| Recovery | Lower, higher matrix effects | 93.7–94.1% for analyte, 92.1–95.2% for IS[1] | Generally high, provides cleanest extracts |
| Throughput | High | Medium | Can be automated for high throughput |
| Notes | Often requires a subsequent cleanup step like SPE.[3] | Effective for removing proteins and phospholipids. | Considered the gold standard for complex matrices. |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Reference | Agilent Application Note[3] | SCIEX Technical Note[4] | Krishnaswami et al.[13] |
| Internal Standard | Fluticasone furoate-D3 | Not specified, likely deuterated | Fluticasone propionate-¹³C₃ |
| Linear Range | 0.5 - 100 pg/mL | 1 - 1000 pg/mL | 10 - 1000 pg/mL |
| LLOQ | 0.5 pg/mL | 1 pg/mL | 10 pg/mL |
| QC Accuracy | 90 - 115% | Not specified | < 11% bias |
| QC Precision (%RSD) | 5.12% at LLOQ | Not specified | < 15% |
| Matrix | Human K2EDTA Plasma | Human Plasma | Human Plasma |
Experimental Protocols
Protocol 1: Sample Preparation using LLE followed by SPE (Combined approach)
This protocol is adapted from methodologies requiring high sensitivity.[1][3]
-
Sample Aliquoting: To a 1.5 mL low-binding microcentrifuge tube, add 500 µL of human plasma sample, standard, or QC.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (concentration will depend on assay range, e.g., 15 pg/mL) to each tube. Vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
SPE Cleanup:
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative set of conditions. Actual parameters must be optimized for the specific instrument used.[1][3][4]
-
LC System: UPLC/UHPLC system
-
Analytical Column: C18, 50 x 2.1 mm, <2 µm particle size
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 40% B
-
0.5 - 3.0 min: Ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.1 - 5.0 min: Return to 40% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Fluticasone furoate: Q1 539.2 -> Q3 293.1
-
This compound: Q1 544.2 -> Q3 293.1
-
-
Source Parameters: Optimized for maximum signal (e.g., Gas Temp: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V)
Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for Fluticasone furoate.
Experimental Workflow
Caption: Bioanalytical workflow using an internal standard.
Troubleshooting Logic
Caption: Troubleshooting workflow for high variability in results.
References
- 1. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. sciex.com [sciex.com]
- 5. lcms.cz [lcms.cz]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce background noise for Fluticasone furoate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges encountered during the bioanalysis of Fluticasone furoate-d5 using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common sources of high background noise in the LC-MS/MS analysis of this compound?
High background noise in the analysis of this compound can originate from several sources, including:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, serum) can co-elute with the analyte and suppress or enhance its ionization, leading to inconsistent results and high background.
-
Sample Preparation: Incomplete removal of phospholipids, proteins, and other matrix components during sample extraction is a primary cause of background noise. Contamination from collection tubes, plates, and solvents can also contribute.
-
Chromatography: Poor chromatographic resolution can lead to the co-elution of interfering substances with this compound. Non-optimal mobile phase composition and gradient settings can also increase background.
-
Mass Spectrometry: Suboptimal tuning of the mass spectrometer, incorrect MRM transitions, or a contaminated ion source can all lead to elevated noise levels.
Q2: How can I minimize matrix effects when analyzing this compound in human plasma?
Minimizing matrix effects is crucial for achieving low detection limits. Here are some effective strategies:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples.[1][2][3] Using a reverse-phase SPE cartridge can significantly reduce matrix interferences.[2][3]
-
Protein Precipitation (PPT): While a simpler method, PPT is also a viable option. However, it may be less effective at removing all interfering components compared to SPE. Combining PPT with a subsequent clean-up step can improve results.
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to ensure baseline separation of this compound from matrix components is critical. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Microflow LC-MS/MS: Utilizing microflow LC-MS/MS with a trap and elute strategy can provide further sample cleanup and facilitate the loading of larger injection volumes, thereby enhancing sensitivity.[4]
Troubleshooting Workflow for Matrix Effects
References
Technical Support Center: Fluticasone Furoate-d5 Stability in Processed Samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluticasone (B1203827) furoate-d5 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is fluticasone furoate-d5, and why is it used in bioanalysis?
This compound is a stable, isotopically labeled version of fluticasone furoate, a synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[1] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[1] An internal standard is a compound with similar physicochemical properties to the analyte (in this case, fluticasone furoate) that is added at a known concentration to calibration standards, quality control samples, and study samples before processing. It helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.[2]
Q2: What are the primary factors that can affect the stability of this compound in processed samples?
Several factors can influence the stability of this compound in processed biological matrices. These are generally similar to the factors affecting the parent drug and other corticosteroids and include:
-
pH: Fluticasone furoate has shown degradation under acidic and basic conditions.[3] Therefore, maintaining a neutral pH during sample processing and storage is crucial.
-
Temperature: Elevated temperatures can accelerate degradation. Samples should be kept on ice or at controlled cool temperatures during processing and stored at appropriate freezer temperatures (e.g., -70°C) for long-term stability.[4]
-
Light: Exposure to light can lead to photodegradation of fluticasone furoate, resulting in the formation of degradation products.[5][6] It is recommended to use amber vials and minimize light exposure during sample handling.
-
Enzymatic Degradation: Biological matrices like plasma contain enzymes that can metabolize corticosteroids. Rapid processing of samples at low temperatures and the use of enzyme inhibitors, if necessary, can mitigate this.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of the analyte and internal standard.[7] It is advisable to aliquot samples to avoid multiple freeze-thaw cycles.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[8]
Q3: Is this compound expected to have different stability compared to the non-labeled fluticasone furoate?
In theory, stable isotopically labeled internal standards are expected to have nearly identical chemical and physical properties to the analyte and thus similar stability. The substitution of hydrogen with deuterium (B1214612) atoms is not expected to significantly alter the chemical stability under typical bioanalytical conditions. However, it is essential to validate the stability of the deuterated internal standard as part of the bioanalytical method validation process, as unexpected behavior can sometimes occur.[9]
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area Response
Possible Causes:
-
Inconsistent Sample Preparation:
-
Inaccurate pipetting of the internal standard spiking solution.
-
Incomplete or inconsistent extraction recovery.
-
Variable evaporation of the solvent during the drying down step.
-
Insufficient vortexing or mixing after reconstitution.
-
-
LC-MS/MS System Issues:
-
Inconsistent injection volume by the autosampler.
-
Air bubbles in the autosampler syringe or tubing.[2]
-
A dirty or clogged mass spectrometer source, leading to unstable ionization.
-
Fluctuations in mobile phase composition or flow rate.
-
-
Internal Standard Solution Instability:
-
Degradation of the this compound in the stock or working solution.
-
Troubleshooting Steps:
-
Review Sample Preparation Technique:
-
Ensure pipettes are calibrated and proper technique is used.
-
Optimize the extraction procedure to ensure high and consistent recovery.
-
Carefully monitor the solvent evaporation step to avoid complete dryness, which can make reconstitution difficult.
-
Standardize vortexing time and speed for all samples.
-
-
Check the LC-MS/MS System:
-
Perform an injection volume precision test.
-
Purge the autosampler to remove any air bubbles.
-
Clean the mass spectrometer source, including the ion transfer tube and spray shield.
-
Prepare fresh mobile phases and ensure the pump is delivering a stable flow.
-
-
Verify Internal Standard Solution Integrity:
-
Prepare a fresh stock and working solution of this compound.
-
Compare the peak area response of the fresh solution to the old solution.
-
Issue 2: Decreasing this compound Response Over an Analytical Run
Possible Causes:
-
Adsorption to Vials or Tubing: Fluticasone furoate is a lipophilic compound and can adsorb to plastic surfaces, especially at low concentrations.
-
Bench-top Instability: Degradation of this compound in the processed samples stored in the autosampler.
-
Mass Spectrometer Source Contamination: Gradual build-up of matrix components on the source, leading to a decline in ionization efficiency.
Troubleshooting Steps:
-
Investigate Adsorption:
-
Use low-binding polypropylene (B1209903) vials and plates.
-
Minimize the contact time of the processed samples with plastic surfaces.
-
-
Assess Bench-top Stability:
-
Conduct a bench-top stability experiment by analyzing QC samples at the beginning and end of a long analytical run. (See Experimental Protocol section).
-
If instability is observed, consider using a cooled autosampler.
-
-
Address Source Contamination:
-
Implement a robust sample clean-up procedure to remove as much of the matrix as possible.
-
Clean the mass spectrometer source more frequently.
-
Issue 3: Unexpected Peaks or Poor Peak Shape for this compound
Possible Causes:
-
Contamination: Carryover from a high concentration sample or contamination of the mobile phase or LC system.
-
Isotopic Impurity: The deuterated internal standard may contain a small amount of the non-labeled analyte.
-
Chromatographic Issues: Poorly packed column, incompatible mobile phase, or column degradation.
Troubleshooting Steps:
-
Address Contamination:
-
Inject a blank sample after a high concentration sample to check for carryover.
-
Prepare fresh mobile phases.
-
Flush the LC system with a strong solvent.
-
-
Evaluate Isotopic Purity:
-
Inject a high concentration of the this compound solution and monitor the mass transition for the non-labeled fluticasone furoate.
-
-
Optimize Chromatography:
-
Ensure the mobile phase is appropriate for the column and analyte.
-
Use a guard column to protect the analytical column.
-
If the peak shape is consistently poor, consider replacing the column.
-
Data Presentation
Table 1: Stability of Fluticasone Furoate in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration (pg/mL) | Mean % Recovery | % CV |
| Freeze-Thaw | 3 cycles at -80°C | N/A | 0.3 | 98.7 | 4.2 |
| 80 | 97.5 | 2.1 | |||
| Bench-top | Room Temperature | 24 hours | 0.3 | 102.3 | 5.5 |
| 80 | 101.8 | 1.9 | |||
| Long-term | -80°C | 90 days | 0.3 | 95.4 | 6.1 |
| 80 | 96.8 | 3.7 |
Data synthesized from a pharmacokinetic study of fluticasone furoate where this compound was used as the internal standard. The stability of the internal standard is expected to be similar.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound in Processed Plasma Samples
Objective: To determine the stability of this compound in processed plasma samples after multiple freeze-thaw cycles.
Materials:
-
Blank human plasma
-
Fluticasone furoate and this compound stock solutions
-
Quality control (QC) samples at low and high concentrations
-
Extraction solvent (e.g., Methyl-tert-Butyl-Ether:Hexane, 60:40 v/v)
-
Reconstitution solvent (e.g., Methanol:Water, 50:50 v/v)
-
LC-MS/MS system
Procedure:
-
Spike blank plasma with fluticasone furoate to prepare low and high QC samples.
-
Process a set of QC samples (n=6 for each concentration) as per the validated bioanalytical method (time zero, T0).
-
Aliquot the remaining QC samples into separate vials and store at -80°C for at least 12 hours.
-
Thaw the first set of frozen QC aliquots completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
After the final thaw, process the QC samples alongside a freshly prepared calibration curve.
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the concentration of fluticasone furoate in the freeze-thaw samples and compare it to the nominal concentration and the T0 samples. The mean concentration should be within ±15% of the nominal value.
Protocol 2: Bench-Top Stability Assessment of this compound in Processed Plasma Samples
Objective: To determine the stability of this compound in processed plasma samples at room temperature for a duration that mimics the time samples may spend in the autosampler.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare low and high QC samples as described in Protocol 1.
-
Process a set of QC samples (n=6 for each concentration) as per the validated bioanalytical method (T0).
-
Process another set of QC samples and leave them on the bench-top at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, analyze the bench-top samples along with a freshly prepared calibration curve.
-
Calculate the concentration of fluticasone furoate in the bench-top samples and compare it to the nominal concentration and the T0 samples. The mean concentration should be within ±15% of the nominal value.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for freeze-thaw and bench-top stability experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. microchemlab.com [microchemlab.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Fluticasone Furoate-d5 Calibrator and QC Sample Preparation
Welcome to the technical support center for Fluticasone (B1203827) furoate-d5. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when preparing calibrator and quality control (QC) samples with Fluticasone furoate-d5?
Researchers often face three main challenges: poor solubility, significant non-specific binding (NSB), and matrix effects during LC-MS/MS analysis. Each of these can impact the accuracy, precision, and reproducibility of bioanalytical methods.
Q2: What solvents are recommended for preparing stock solutions of this compound?
Fluticasone furoate is practically insoluble in water.[1] Organic solvents are necessary for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions. Once dissolved in a suitable organic solvent, further dilutions can be made in an appropriate buffer or matrix. For stock solutions, storage at -20°C for one month or -80°C for up to six months is recommended to prevent degradation.[2]
Q3: How can I minimize the non-specific binding of this compound to labware?
Non-specific binding can lead to significant analyte loss, with studies showing up to 98% drug loss in polypropylene (B1209903) tubes.[3] To mitigate this, consider the following strategies:
-
Use Low-Binding Consumables: Whenever possible, use certified low-binding polypropylene tubes, pipette tips, and 96-well plates.
-
Material Selection: Glass vials have been shown to have minimal non-specific binding for Fluticasone furoate and can be a suitable alternative to polypropylene.[4]
-
Buffer Additives: The addition of a small percentage of a non-ionic surfactant, such as Tween 20, to your buffer can help to reduce hydrophobic interactions with plastic surfaces.
-
pH Adjustment: The pH of the buffer can influence the charge of the analyte and its interaction with surfaces. Experimenting with pH adjustments may help reduce NSB.
-
Blocking Agents: For protein analytes, Bovine Serum Albumin (BSA) is often used as a blocking agent to coat the surfaces of containers. While less common for small molecules, it could be explored in cases of severe NSB.
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Low-Concentration Calibrators and QCs
Low concentrations of Fluticasone furoate are particularly susceptible to issues with accuracy and precision. Due to its low systemic bioavailability, plasma concentrations are often in the low pg/mL range, requiring highly sensitive assays.[5][6]
Troubleshooting Workflow for Low-Concentration Inaccuracy
Caption: Troubleshooting workflow for inaccurate low-concentration calibrators.
Issue 2: Poor Peak Shape and Response in LC-MS/MS Analysis
This can be indicative of problems with the sample matrix, the mobile phase, or the analytical column.
Troubleshooting Guide for Poor Chromatography
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | - Secondary interactions with the column stationary phase. - Co-eluting matrix components. | - Optimize mobile phase pH or organic content. - Consider a different column chemistry. - Improve sample cleanup to remove interferences. |
| Peak Fronting | - Column overload. - Poor sample solubility in the mobile phase. | - Reduce the injection volume or sample concentration. - Ensure the sample solvent is compatible with the mobile phase. |
| Low Signal Intensity | - Ion suppression from matrix components. - Non-specific binding leading to sample loss. - Poor ionization efficiency. | - Evaluate and optimize sample preparation (SPE or LLE may be superior to protein precipitation).[7][8][9] - Implement strategies to reduce NSB. - Optimize MS source parameters. |
| Inconsistent Retention Time | - Column degradation. - Inconsistent mobile phase composition. - Fluctuation in column temperature. | - Replace the analytical column. - Prepare fresh mobile phase. - Ensure stable column thermostatting. |
Experimental Protocols and Data
Protocol: Preparation of Stock and Working Solutions
This protocol provides a general guideline. Specific concentrations may need to be adjusted based on the sensitivity of the analytical method.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of high-purity DMSO. Vortex until fully dissolved.
-
Store in amber glass vials at -80°C.
-
-
Intermediate Stock Solution (10 µg/mL):
-
Allow the primary stock solution to thaw completely at room temperature.
-
Dilute 10 µL of the 1 mg/mL primary stock solution with 990 µL of acetonitrile (B52724) or methanol.
-
Store at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the intermediate stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water). These working solutions are then used to spike the biological matrix to create calibration standards and QC samples.
-
Logical Flow for Sample Preparation and Analysis
References
- 1. Fluticasone Furoate - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Impact of co-eluting substances on Fluticasone furoate-d5 accuracy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Fluticasone (B1203827) furoate using its deuterated internal standard, Fluticasone furoate-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are co-eluting substances and how can they impact the accuracy of my this compound quantification?
Answer: Co-eluting substances are compounds in a sample matrix that exit the liquid chromatography (LC) column at the same time as your analyte (Fluticasone furoate) and internal standard (this compound). In mass spectrometry (MS), these co-eluents can interfere with the ionization process, leading to either ion suppression or enhancement.
This phenomenon, known as the "matrix effect," can compromise analytical accuracy. Even though a deuterated internal standard (D-IS) like this compound is designed to compensate for these effects, problems can arise if the analyte and the D-IS experience different matrix effects. This can happen if they are not perfectly co-eluting, a situation that can occur due to the "isotope effect," where deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[1][2][3]
Q2: I'm observing high variability (%CV) and inaccurate results in my Quality Control (QC) samples. How do I troubleshoot this?
Answer: Poor precision and accuracy are common indicators of analytical issues, often stemming from co-eluting substances or other method-related problems.[1] Follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for poor precision and accuracy.
Q3: What are the most likely sources of co-eluting substances in Fluticasone furoate analysis?
Answer: Potential co-eluents can be categorized as endogenous (from the biological matrix) or exogenous (from external sources).
-
Endogenous Substances: The primary metabolite of Fluticasone furoate is an inactive 17β-carboxylic acid derivative (GW694301X), formed by the removal of the S-fluoromethyl carbothioate group.[4][5] While inactive, this and other metabolites could potentially co-elute and cause interference. Fluticasone furoate is metabolized principally by the cytochrome P450 3A4 (CYP3A4) enzyme.[6][7]
-
Exogenous Substances:
-
Co-administered Drugs: Fluticasone furoate is often formulated in combination products for asthma or COPD, such as with vilanterol (B1248922) or umeclidinium.[7]
-
CYP3A4 Inhibitors/Inducers: Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase systemic exposure to Fluticasone furoate and are a likely source of co-eluting interferents.[8][9]
-
Caption: Metabolism of Fluticasone Furoate via CYP3A4.
Q4: My analyte (Fluticasone furoate) and internal standard (this compound) peaks are slightly separated. Why does this happen and how can it cause inaccurate results?
Answer: This separation is a known phenomenon called the chromatographic isotope effect.[1] Deuterium is slightly larger and forms slightly stronger bonds than hydrogen, which can alter the physicochemical properties of the molecule enough to cause a small difference in retention time on a high-resolution chromatography column.[2][3]
If a region of ion suppression or enhancement exists where one peak elutes but the other does not, they will be affected differently by the matrix. This "differential matrix effect" means the internal standard can no longer accurately compensate for variations, leading to inaccurate quantification.[1]
Caption: How peak separation can lead to differential matrix effects.
Quantitative Data & Performance
The accuracy of your analysis depends on a robust and well-validated method. Below are tables summarizing typical method parameters and the potential impact of co-elution.
Table 1: Typical LC-MS/MS Method Parameters for Fluticasone Furoate Analysis (Data synthesized from multiple sources[10][11][12][13])
| Parameter | Typical Value / Condition |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, < 2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium (B1175870) Acetate/Formate Buffer |
| Mobile Phase B | Methanol (B129727) or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 15 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transition | ~524.2 → 313.1 (Varies slightly by instrument) |
| Internal Standard | This compound |
Table 2: Example of Expected Assay Performance (No Significant Interference) (Based on typical validation results[11][13][14])
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 6.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 4.8 |
| Mid QC | 50 | 48.9 | 97.8 | 3.5 |
| High QC | 80 | 82.1 | 102.6 | 2.9 |
Table 3: Hypothetical Data Illustrating Impact of Co-eluting Substance (Illustrative data showing potential negative bias due to ion suppression affecting the analyte more than the IS)
| QC Level | Nominal Conc. (pg/mL) | Analyte Area | IS Area | Analyte/IS Ratio | Calculated Conc. (pg/mL) | Accuracy (%) |
| Reference | 50 | 250,000 | 500,000 | 0.500 | 50.0 | 100.0 |
| With Co-elution | 50 | 187,500 | 480,000 | 0.391 | 39.1 | 78.2 (FAIL) |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Fluticasone Furoate from Human Plasma
This protocol provides a general procedure for extracting Fluticasone furoate from a plasma matrix. Optimization may be required based on specific lab equipment and reagents.
-
Sample Pre-treatment:
-
Thaw plasma samples and QC standards to room temperature.
-
To 200 µL of plasma, add 20 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid in water. Vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through slowly under gravity or gentle vacuum.
-
-
Washing Steps:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Diagnose Matrix Effects
This experiment helps visualize regions of ion suppression or enhancement across a chromatographic run.[1]
-
System Setup:
-
Prepare a solution containing both Fluticasone furoate and this compound at a concentration that provides a stable, mid-range signal (e.g., 10 ng/mL).
-
Using a syringe pump and a T-junction, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer inlet.
-
-
Experimental Run:
-
Begin infusing the analyte/IS solution to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., plasma processed via the SPE protocol without analyte or IS).
-
Acquire MS/MS data for the Fluticasone furoate transition throughout the entire LC gradient run.
-
-
Data Analysis:
-
Plot the signal intensity of Fluticasone furoate over the retention time.
-
A stable, flat baseline indicates no matrix effects.
-
Dips or drops in the baseline signal indicate regions of ion suppression.
-
Peaks or rises in the baseline signal indicate regions of ion enhancement.
-
Overlay the chromatogram from a regular sample injection to see if the Fluticasone furoate peak elutes during a period of ion suppression or enhancement. If it does, your method is susceptible to matrix effects.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Metabolism and disposition of fluticasone furoate, an enhanced-affinity glucocorticoid, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolism and Disposition of Fluticasone Furoate, an Enhanced-Affinity Glucocorticoid, in Humans | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Drug Interactions With Oral Inhaled Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using fluticasone nasal spray and drops with other medicines and herbal supplements - NHS [nhs.uk]
- 10. fda.gov [fda.gov]
- 11. agilent.com [agilent.com]
- 12. ijrar.org [ijrar.org]
- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 14. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Fluticasone Furoate Utilizing Fluticasone Furoate-d5 as an Internal Standard
This guide provides a comparative analysis of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fluticasone (B1203827) furoate in biological matrices. The focus is on the utilization of a deuterated internal standard, specifically Fluticasone furoate-d5, to ensure accuracy and precision. While direct cross-validation studies between multiple distinct methods using this compound are not publicly available, this document synthesizes data from several validated methods for fluticasone furoate and the closely related fluticasone propionate (B1217596), offering a comparative overview of their performance characteristics and experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to establish robust bioanalytical assays.
Stable isotope-labeled internal standards, such as this compound, are crucial in mass spectrometry-based quantification for their ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving analytical accuracy and reproducibility.[1]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods developed and validated for the quantification of fluticasone furoate and a similar corticosteroid, fluticasone propionate. These methods employ deuterated internal standards and provide a benchmark for the expected performance of an assay using this compound.
Table 1: Performance Characteristics of Fluticasone Furoate Quantification Methods
| Parameter | Method 1 (Human Plasma) | Method 2 (Serum-Free Media) |
| Internal Standard | Fluticasone furoate-d3 | Stable-labeled internal standard |
| Linearity Range | 0.5 - 100 pg/mL | 50 - 2000 nM |
| Correlation Coefficient (R²) | 0.9971 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | 50 nM |
| Accuracy (at QC levels) | 90 - 115% | Not Specified |
| Precision (%RSD at LLOQ) | 5.12% | Not Specified |
Data synthesized from an application note by Agilent Technologies and a study by the FDA.[2][3]
Table 2: Performance Characteristics of Fluticasone Propionate Quantification Methods (Alternative Analyte for Method Comparison)
| Parameter | Method 3 (Human Plasma) | Method 4 (Human Plasma) | Method 5 (Human Plasma) |
| Internal Standard | Fluticasone propionate-d3 | Fluticasone propionate-d5 | 13C3-labeled internal standard |
| Linearity Range | 0.2 - 120 pg/mL | 0.500 - 150.200 pg/mL | 10 - 1000 pg/mL |
| Correlation Coefficient (R²) | > 0.99 | 0.9994 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.2 pg/mL | 0.500 pg/mL | 10 pg/mL |
| Accuracy (% Bias) | Within ±15% | Not Specified | < 11% |
| Precision (%RSD) | < 15% | Not Specified | < 15% |
| Recovery | 60.61% - 69.54% | > 80% | Not Specified |
Data synthesized from studies by Shimadzu, Frontiers in Health Informatics, and the Journal of Pharmaceutical and Biomedical Analysis.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summarized protocols from the cited literature.
Method 1: Quantification of Fluticasone Furoate in Human Plasma [2]
-
Sample Preparation: Protein precipitation followed by reversed-phase solid-phase extraction (SPE) using a C18 cartridge. Samples were spiked with Fluticasone furoate-d3 as the internal standard.
-
Chromatography: Agilent 1290 Infinity II LC system. The specific column and mobile phase composition are detailed in the source document.
-
Mass Spectrometry: Agilent 6495C Triple Quadrupole LC/MS. Detection was performed in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Precursor Ion: 539.2 m/z
-
Product Ions: 313.1 m/z and 293.1 m/z
-
Method 2: Quantification of Fluticasone Furoate in Serum-Free Media [3][8]
-
Sample Preparation: Sample dilution with an organic solvent followed by online sample cleanup. A stable-labeled internal standard was used.
-
Chromatography: Reversed-phase C18 column.
-
Mobile Phase A: 0.05:2:98 formic acid/methanol/water (v/v/v)
-
Mobile Phase B: Methanol with 0.1% formic acid (v/v)
-
-
Mass Spectrometry: Positive ESI MRM mode.
Method 3: Quantification of Fluticasone Propionate in Human Plasma [5][6][9]
-
Sample Preparation: Solid-phase extraction (SPE). 500 µL of human plasma was spiked with Fluticasone propionate-d3.
-
Chromatography: Not specified in detail.
-
Mass Spectrometry: SCIEX QTRAP 6500 System or Shimadzu LCMS-8060.
-
MRM Transitions: Not explicitly detailed in the abstract but optimized for sensitivity.
-
Method 4: Simultaneous Quantification of Fluticasone and Salmeterol in Human Plasma [4]
-
Sample Preparation: Solid-phase extraction (SPE). Fluticasone propionate-d5 was used as the internal standard for fluticasone.
-
Chromatography: Discovery C18 column with a gradient mobile phase of 0.1 mM ammonium (B1175870) trifluoroacetate (B77799) and acetonitrile.
-
Mass Spectrometry:
-
MRM Transition for Fluticasone: 501.300 → 293.000 m/z
-
Workflow for Method Validation
The following diagram illustrates a typical workflow for the development and validation of an LC-MS/MS method for fluticasone furoate using a deuterated internal standard.
Caption: Experimental workflow for LC-MS/MS method validation.
This comprehensive guide provides a comparative framework for the analytical methodologies used in the quantification of fluticasone furoate. By presenting validated performance data and detailed experimental protocols, it serves as a valuable resource for scientists and researchers in the development and cross-validation of robust bioanalytical methods. The use of a deuterated internal standard like this compound is highlighted as a critical component for achieving high-quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. fda.gov [fda.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. shimadzu.com [shimadzu.com]
- 6. shopshimadzu.com [shopshimadzu.com]
- 7. A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs | FDA [fda.gov]
- 9. sciex.com [sciex.com]
A Head-to-Head Comparison of Internal Standards for Fluticasone Furoate Bioanalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluticasone (B1203827) furoate, the selection of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. This guide provides an objective comparison of Fluticasone furoate-d5 with other potential internal standards, supported by available experimental data and detailed methodologies, to facilitate an informed decision-making process.
The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard, as it most closely mimics the analyte of interest throughout sample preparation and analysis. This approach, known as isotope dilution mass spectrometry, effectively compensates for variability in extraction recovery, matrix effects, and instrument response. This compound, a deuterated analog of fluticasone furoate, is a widely used SIL IS in bioanalytical methods for this potent corticosteroid.
Performance Comparison of Internal Standards
While direct head-to-head comparative studies under identical experimental conditions are limited in published literature, a comprehensive understanding of the performance of different internal standards can be synthesized from available data and established analytical principles. The primary alternatives to this compound include other deuterated corticosteroids, such as Fluticasone propionate-d5, and non-deuterated structural analogs, like beclomethasone (B1667900) and its deuterated forms.
Data Presentation
The following table summarizes key performance metrics for this compound as an internal standard in the analysis of fluticasone furoate, based on a validated bioanalytical method.
| Internal Standard | Analyte | Matrix | Extraction Recovery (%) | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Reference |
| This compound | Fluticasone furoate | Human Plasma | 92.1 - 95.2 | >0.99 | Within ±15 | <15 | [1] |
Discussion of Internal Standard Alternatives
Stable Isotope-Labeled (SIL) Internal Standards
-
This compound (Homologous SIL IS): As a homologous SIL IS, this compound is the ideal choice for the quantitative analysis of fluticasone furoate. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during all stages of the analytical process. This minimizes variability and provides the most accurate correction for potential errors.
-
Fluticasone propionate-d5 (Heterologous SIL IS): In the absence of a homologous SIL IS, a deuterated version of a closely related compound, such as Fluticasone propionate-d5, could be considered. While structurally similar, differences in the ester moiety may lead to slight variations in extraction efficiency and chromatographic retention time. This can introduce a small but manageable bias compared to using the homologous standard.
Non-Deuterated Internal Standards (Structural Analogs)
-
Beclomethasone or Beclomethasone-d5: A structural analog, such as beclomethasone or its deuterated form, can be a cost-effective alternative. However, significant differences in chemical structure can lead to different behaviors during sample preparation and analysis, potentially resulting in less accurate correction for matrix effects and other sources of variability. Thorough validation is crucial to ensure that the chosen analog adequately tracks the analyte of interest.
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for the quantification of fluticasone furoate in human plasma using this compound as an internal standard is provided below.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 0.800 mL of human plasma, add a known concentration of this compound internal standard solution.
- Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether (MTBE) and hexane (B92381) (60:40 v/v).
- Vortex mix and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatographic System: A suitable UHPLC system.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
- Fluticasone furoate: Precursor ion > Product ion
- This compound: Precursor ion > Product ion
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of fluticasone furoate.
Glucocorticoid Receptor Signaling Pathway
Fluticasone furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.
Caption: Fluticasone furoate's mechanism of action via the GR pathway.
References
Navigating Bioanalytical Method Validation for Fluticasone Furoate: A Comparative Guide to FDA-Compliant Assays
For researchers, scientists, and drug development professionals, establishing a robust and validated bioanalytical method is a cornerstone of successful drug development. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fluticasone (B1203827) furoate in biological matrices, benchmarked against FDA guidelines. Detailed experimental protocols and validation data are presented to support researchers in developing and validating their own bioanalytical assays for this potent corticosteroid.
Fluticasone furoate, a synthetic trifluorinated corticosteroid with high anti-inflammatory activity, is a key component in therapies for respiratory conditions. Due to its low systemic bioavailability, highly sensitive and specific bioanalytical methods are crucial for accurate pharmacokinetic and toxicokinetic studies. The US Food and Drug Administration (FDA) provides comprehensive guidance for the validation of such methods, with the latest harmonized guidelines outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2][3][4][5] Adherence to these guidelines is essential to ensure the quality and reliability of bioanalytical data in regulatory submissions.[2]
Comparative Analysis of a Validated LC-MS/MS Method
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of fluticasone furoate due to its high sensitivity and selectivity.[6] Below is a summary of validation parameters for a published LC-MS/MS method, presented alongside typical FDA acceptance criteria.
| Validation Parameter | Example LC-MS/MS Method Performance | FDA Guideline (ICH M10) Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL[7] | Response should be at least 5 times the blank response. Accuracy within ±20% of nominal concentration; Precision ≤20%. |
| Linearity (Calibration Curve Range) | 0.1 - 100 pg/mL[7] | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99 is generally expected. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Intra-day Precision (%CV) | ≤ 5.6%[7] | ≤15% (≤20% at LLOQ) for at least 4 QC levels (LLOQ, Low, Mid, High). |
| Inter-day Precision (%CV) | ≤ 5.6%[7] | ≤15% (≤20% at LLOQ) for at least 4 QC levels over at least 3 separate runs. |
| Intra-day Accuracy (% Bias) | 91.8% to 101.6%[7] | Within ±15% (±20% at LLOQ) for at least 4 QC levels. |
| Inter-day Accuracy (% Bias) | 91.8% to 101.6%[7] | Within ±15% (±20% at LLOQ) for at least 4 QC levels over at least 3 separate runs. |
| Recovery | >80% | Consistent, precise, and reproducible. Not required to be 100%. |
| Matrix Effect | No significant matrix effect observed. | Assessed at Low and High QC levels. The CV of the matrix factor should be ≤15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable for 3 freeze-thaw cycles and 8 hours at room temperature.[8] | Analyte concentration should be within ±15% of the nominal concentration. |
Experimental Protocols for Bioanalytical Method Validation
Detailed methodologies are critical for the replication and verification of bioanalytical assays. The following are generalized protocols for key validation experiments based on FDA guidelines.
Protocol 1: Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte of interest in the presence of other components in the biological matrix.
Procedure:
-
Analyze at least six different batches of the blank biological matrix (e.g., human plasma).
-
Analyze a blank matrix sample spiked with the analyte at the LLOQ and the internal standard (IS) at its working concentration.
-
Analyze a blank matrix sample spiked with the IS only.
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.
Protocol 2: Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC (at least 75% of the upper limit of quantification).
-
For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day accuracy and precision, analyze at least five replicates of each QC level on at least three different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Protocol 3: Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the analyte's ionization.
Procedure:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with the analyte at low and high QC concentrations.
-
Prepare corresponding pure solutions of the analyte at the same concentrations.
-
Calculate the matrix factor by comparing the peak area of the analyte in the post-spiked matrix extract to the peak area in the pure solution.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor calculated from the six batches of matrix should be ≤15%.
Visualizing the Bioanalytical Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and a specific workflow for fluticasone furoate sample preparation.
References
- 1. nebiolab.com [nebiolab.com]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. agilent.com [agilent.com]
- 7. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 8. fda.gov [fda.gov]
Navigating Bioanalytical Method Reproducibility: A Comparison Guide to Incurred Sample Reanalysis (ISR) Criteria for Fluticasone Furoate Assays
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical methods is paramount. Incurred Sample Reanalysis (ISR) serves as a critical validation step, confirming that a method consistently produces accurate results with authentic study samples. This guide provides a comprehensive comparison of ISR criteria with a specific focus on bioanalytical assays for Fluticasone furoate, a potent corticosteroid, utilizing its deuterated internal standard, Fluticasone furoate-d5.
This document delves into the regulatory landscape governing ISR, presents detailed experimental protocols for Fluticasone furoate analysis, and offers a comparative look at different sample preparation techniques. All quantitative data is summarized in clear, comparative tables, and key workflows are visualized to enhance understanding.
Regulatory Framework and Acceptance Criteria for ISR
Incurred sample reanalysis is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation in support of pharmacokinetic (PK) studies.[1][2] The fundamental principle of ISR is to reanalyze a subset of samples from a study to assess the consistency of the analytical method.[2]
For small molecules like Fluticasone furoate, the generally accepted criterion is that at least two-thirds (67%) of the reanalyzed samples must have results that are within ±20% of the original reported concentration.[1][3] In a specific pharmacokinetic study involving Fluticasone furoate with this compound as the internal standard, a successful ISR was demonstrated with 96.4% of the reanalyzed samples having results within ±20% of the initial values.[4]
The selection of samples for ISR is not random. It is strategically focused on time points around the maximum plasma concentration (Cmax) and during the elimination phase of the drug's pharmacokinetic profile to ensure the assessment of method reproducibility across a relevant concentration range.[1] Typically, up to 10% of the total number of study samples are selected for reanalysis.[1]
| Parameter | FDA Guideline | EMA Guideline | Fluticasone Furoate Assay Example[4] |
| Analyte Type | Small Molecule | Small Molecule | Small Molecule |
| Acceptance Criteria | ≥ 67% of ISR samples within ±20% of the mean of the original and repeat result | ≥ 67% of ISR samples within ±20% of the mean of the original and repeat result | 96.4% of ISR samples within ±20% of the original result |
| Number of Samples | Typically 10% for the first 1000 samples, 5% thereafter | Tiered approach: 10% up to 1000 samples, 5% for additional samples | 79 samples from a total of 782 (approx. 10%) |
| Sample Selection | Around Cmax and in the elimination phase | Around Cmax and in the elimination phase | Around Cmax and in the elimination phase |
Experimental Protocols for Fluticasone Furoate Bioanalysis
The accurate quantification of Fluticasone furoate in biological matrices, typically human plasma, necessitates highly sensitive and robust analytical methods due to its low systemic bioavailability and resulting low plasma concentrations.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. Below are detailed protocols for two common sample extraction techniques.
Method 1: Liquid-Liquid Extraction (LLE)
This method is effective for cleaning up complex biological samples.
Protocol:
-
Sample Preparation: To 0.800 mL of human plasma (anticoagulant: K2EDTA), add an appropriate volume of this compound internal standard solution (e.g., to achieve a final concentration of 300 pg/mL).[4]
-
Extraction: Perform liquid-liquid extraction using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v). Vortex mix the samples to ensure thorough extraction.
-
Separation: Centrifuge the samples to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC-MS/MS system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE offers a more automated and potentially cleaner extraction compared to LLE.
Protocol:
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.
-
Sample Loading: Load the plasma sample, pre-treated with the internal standard, onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence could include water followed by an aqueous methanol solution (e.g., 40:60, v/v).[6]
-
Elution: Elute the analyte and internal standard from the cartridge using a suitable organic solvent, such as methanol.[6]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Analyze the sample using LC-MS/MS.
LC-MS/MS Conditions
| Parameter | Condition A[5] | Condition B[7] |
| LC Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase A | 0.1% Formic Acid in Water | 1mM Ammonium trifluoroacetate (B77799) in water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol |
| Flow Rate | Gradient | Gradient |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fluticasone furoate) | Precursor Ion: 539.2 | Precursor Ion: 539.2 |
| MRM Transition (this compound) | Specific to the deuterated standard | Specific to the deuterated standard |
Comparison of Sample Preparation Techniques
The choice of sample preparation is a critical step that can significantly impact the accuracy, precision, and sensitivity of the assay.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by selective elution. |
| Selectivity | Low | Moderate | High |
| Recovery | Can be variable, risk of analyte co-precipitation. | Generally good, dependent on solvent choice and pH. | High and reproducible with optimized protocol. |
| Matrix Effect | High potential for ion suppression/enhancement. | Reduced matrix effects compared to PPT. | Lowest potential for matrix effects. |
| Automation | Easily automated. | Can be automated, but may be more complex. | Readily automated for high-throughput analysis. |
| Cost | Low | Moderate | High |
| Recommendation for Fluticasone Furoate | Not ideal due to low analyte concentrations and high sensitivity requirements. | A viable option, has been successfully used in validated methods.[4] | Recommended for achieving the lowest limits of quantification and cleanest extracts.[6] |
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical steps in ISR evaluation.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Incurred Sample Reanalysis (ISR) Requirements in Bioanalytical Method Validation – Pharma Validations [pharmavalidations.com]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 5. agilent.com [agilent.com]
- 6. ijrar.org [ijrar.org]
- 7. sciex.com [sciex.com]
Establishing Linearity and Range with Fluticasone Furoate-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for establishing linearity and range in the quantification of Fluticasone furoate, with a focus on the use of its deuterated internal standard, Fluticasone furoate-d5. The data presented herein is compiled from various studies to assist researchers in selecting and implementing robust bioanalytical methods.
Performance Comparison: Deuterated Internal Standards vs. Alternative Methods
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte throughout the analytical process, correcting for variations in sample preparation, injection volume, and matrix effects.
Table 1: Comparison of Linearity and Range for Fluticasone Furoate Quantification
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | This compound | Human Plasma | 0.100 – 100 pg/mL | ≥ 0.999[1] | 0.100 pg/mL[1] |
| LC-MS/MS | Fluticasone furoate-d3 | Human Plasma | 0.5 – 100 pg/mL | 0.9971[2] | 0.5 pg/mL[2] |
| LC-MS/MS | Stable-labeled IS | Serum-free Media | 50 – 2000 nM | Not Reported | 50 nM[3][4] |
| HPLC-UV | Baclomethasone | Rabbit Plasma | 4 – 200 ng/mL | Not Reported | 4 ng/mL |
| Spectrofluorimetry | Baclomethasone | Rabbit Plasma | 10 – 200 ng/mL | Not Reported | 10 ng/mL |
As evidenced in Table 1, LC-MS/MS methods employing deuterated internal standards offer significantly lower limits of quantification compared to HPLC-UV and spectrofluorimetric methods, making them ideal for pharmacokinetic studies where Fluticasone furoate concentrations are typically very low.
The Advantage of Deuterated Internal Standards
The superiority of deuterated internal standards like this compound lies in their near-identical physicochemical properties to the analyte. They co-elute chromatographically and experience similar ionization efficiency and suppression or enhancement in the mass spectrometer source. This leads to more accurate and precise quantification, especially in complex biological matrices. While non-deuterated internal standards (structural analogs) can be used, they may exhibit different extraction recoveries and chromatographic behaviors, potentially compromising data reliability.
Experimental Protocols
Below is a detailed methodology for establishing linearity and range for Fluticasone furoate using this compound as an internal standard, based on established bioanalytical methods.[1]
Preparation of Stock and Working Solutions
-
Fluticasone Furoate Stock Solution (1 mg/mL): Accurately weigh and dissolve Fluticasone furoate in a suitable organic solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare a series of working solutions of Fluticasone furoate by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol (B129727):water) to create calibration standards. Prepare a working solution of this compound at a fixed concentration.
Preparation of Calibration Curve Standards
-
Spike a known volume of blank biological matrix (e.g., human plasma) with the Fluticasone furoate working solutions to achieve a series of concentrations covering the expected in-study range (e.g., 0.100, 0.200, 0.500, 1.00, 5.00, 10.0, 50.0, and 100 pg/mL).
-
Add a fixed amount of the this compound working solution to each calibration standard to serve as the internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To the plasma samples containing the analyte and internal standard, add a suitable extraction solvent (e.g., a mixture of methyl-tert-butyl ether and hexane).
-
Vortex the samples to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic layer.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Analysis and Establishing Linearity
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x² or 1/x) may be applied to ensure accuracy at the lower end of the range.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99. The analytical range is the concentration range over which the method is demonstrated to be linear, accurate, and precise.
Visualizing the Workflow
The following diagram illustrates the key steps in establishing the linearity and range for Fluticasone furoate analysis using a deuterated internal standard.
References
Precision in Bioanalysis: A Comparative Guide to Fluticasone Furoate Quantification Using Fluticasone Furoate-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. In the bioanalysis of the potent inhaled corticosteroid, Fluticasone furoate, the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides a comparative overview of bioanalytical methods for Fluticasone furoate, with a focus on the use of its deuterated analogue, Fluticasone furoate-d5, as an internal standard. We present a summary of accuracy and precision data from published studies, detail the experimental protocols, and offer a visual representation of a typical analytical workflow.
The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. These standards, being chemically identical to the analyte, co-elute chromatographically and exhibit similar ionization and extraction recovery, thereby effectively compensating for variations during sample preparation and analysis. For Fluticasone furoate, several deuterated and carbon-13 labeled internal standards have been employed. This guide will compare the performance of methods using this compound and other common isotopic internal standards.
Comparative Performance of Analytical Methods
The following tables summarize the accuracy and precision data from different bioanalytical methods for the quantification of Fluticasone furoate. While a direct head-to-head comparison in a single study is not available in the public domain, this compilation of data from various validated methods provides valuable insights into the expected performance when using different internal standards.
Table 1: Accuracy and Precision Data for Fluticasone Furoate Quantification
| Internal Standard | Analyte Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| This compound | LLOQ (0.1) | ≤14.4 | 84.7–111.0 | 14.4 | 101.0 | [] |
| Low QC (0.3) | ≤6.4 | 94.3–112.0 | ≤5.6 | 91.8 - 101.6 | [] | |
| Medium QC (50) | ≤6.4 | 94.3–112.0 | ≤5.6 | 91.8 - 101.6 | [] | |
| High QC (80) | ≤6.4 | 94.3–112.0 | ≤5.6 | 91.8 - 101.6 | [] | |
| Fluticasone furoate-d3 | LLOQ (0.5) | 5.12 (at LLOQ) | 90-115 (at all QC levels) | Not Reported | Not Reported | [2] |
| Low QC (1.5) | Not Reported | 90-115 | Not Reported | Not Reported | [2] | |
| Medium QC-A (12) | Not Reported | 90-115 | Not Reported | Not Reported | [2] | |
| Medium QC-B (50) | Not Reported | 90-115 | Not Reported | Not Reported | [2] | |
| High QC (80) | Not Reported | 90-115 | Not Reported | Not Reported | [2] | |
| [¹³C³H₃]GW685698 or [¹³C₃]CCI18781 | Not Specified | Not Reported | Not Reported | ≤8.2 | Within 15% of nominal | [3] |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the key methods cited.
Method 1: Quantification of Fluticasone Furoate using this compound
-
Sample Preparation: Plasma samples (0.800 mL) with K₂EDTA as an anticoagulant were subjected to liquid-liquid extraction using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40). The resulting organic phase was dried down and the residue was reconstituted before analysis.[3]
-
Chromatography: Chromatographic separation was achieved using a reverse-phase HPLC system with serial analytical columns (C18, 50x3mm, 2.6 µm and Biphenyl, 50x3mm, 2.6 µm). A gradient elution was employed with mobile phases consisting of 0.01% Ammonium Hydroxide in water and 100% Methanol.
-
Mass Spectrometry: A SCIEX API 6500 mass spectrometer was operated in positive ion scan mode. The parent-to-daughter ion transitions monitored were m/z 539→293 for Fluticasone furoate and m/z 544→293 for this compound.[3]
Method 2: Quantification of Fluticasone Furoate using Fluticasone furoate-d3
-
Sample Preparation: Fluticasone furoate standards and quality control samples were prepared in human K₂EDTA plasma. Samples were spiked with the Fluticasone furoate-d3 internal standard solution. The samples then underwent protein precipitation followed by a reversed-phase solid-phase extraction (SPE) cleanup using a C18 cartridge.[2]
-
Chromatography: An Agilent 1290 Infinity II LC system was used for chromatographic separation.[2]
-
Mass Spectrometry: An Agilent 6495C Triple Quadrupole LC/MS system was used for detection. Multiple reaction monitoring (MRM) was employed, and the characteristic fragment ions selected were m/z 313.1 and m/z 293.1.[2]
Visualizing the Bioanalytical Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Fluticasone furoate using a deuterated internal standard.
Caption: A typical bioanalytical workflow for Fluticasone furoate analysis.
The Signaling Pathway of Fluticasone Furoate
Fluticasone furoate, as a glucocorticoid, exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of Fluticasone Furoate.
References
A Comparative Guide to Internal Standards in Fluticasone Furoate Bioanalysis: Deuterated vs. Structural Analogs
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of fluticasone (B1203827) furoate, a potent synthetic corticosteroid, the choice of an appropriate internal standard is a critical determinant of method reliability and accuracy. This guide provides an objective comparison between the use of a deuterated internal standard, Fluticasone furoate-d5, and structural analog internal standards, supported by experimental data and established analytical principles.
Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation.[1] This minimizes variability and enhances the accuracy of the analytical method. Structural analog internal standards, while a viable alternative when a SIL is unavailable, may exhibit different extraction recoveries and chromatographic behaviors, potentially impacting data quality.
Performance Data: this compound as an Internal Standard
Bioanalytical methods employing this compound or its close analog Fluticasone furoate-d3 as an internal standard consistently demonstrate high levels of precision and accuracy for the quantification of fluticasone furoate in human plasma. The following table summarizes key performance parameters from a representative LC-MS/MS method.
| Performance Parameter | This compound/d3 | Structural Analog Internal Standard |
| Analyte | Fluticasone Furoate | Fluticasone Furoate |
| Internal Standard | This compound or -d3 | Data not available in published literature |
| Matrix | Human Plasma | Not Applicable |
| **Linearity (r²) ** | ≥0.99 | Not Applicable |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 pg/mL | Not Applicable |
| Intra-day Precision (%CV) | ≤ 15% | Not Applicable |
| Inter-day Precision (%CV) | ≤ 15% | Not Applicable |
| Intra-day Accuracy (%Bias) | Within ±15% | Not Applicable |
| Inter-day Accuracy (%Bias) | Within ±15% | Not Applicable |
The Ideal Internal Standard: A Theoretical Framework
The selection of an internal standard is guided by its ability to mimic the analyte throughout the analytical process, thereby compensating for potential variations. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation recommends the use of a stable isotope-labeled internal standard where feasible.[2]
Key Considerations for Internal Standard Selection:
-
Structural Similarity: The internal standard should be chemically similar to the analyte.
-
Co-elution: Ideally, the internal standard should co-elute with the analyte to experience similar matrix effects.
-
Mass Spectrometric Resolution: The mass-to-charge ratio (m/z) of the internal standard must be sufficiently different from the analyte to prevent spectral overlap.
-
Stability: The internal standard must be stable throughout the sample preparation and analysis process.
Experimental Protocols
Bioanalytical Method using this compound Internal Standard
This section outlines a typical experimental protocol for the quantification of fluticasone furoate in human plasma using this compound as an internal standard, based on established methodologies.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add 25 µL of this compound working solution (e.g., 1 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of an organic solvent mixture (e.g., methyl tert-butyl ether: n-hexane, 50:50 v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of fluticasone furoate from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluticasone furoate: e.g., m/z 539.2 → 313.1
-
This compound: e.g., m/z 544.2 → 313.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the logical relationship in choosing an internal standard.
Caption: Bioanalytical workflow for fluticasone furoate in plasma.
Caption: Rationale for internal standard selection in bioanalysis.
Conclusion
The available scientific literature strongly supports the use of a deuterated internal standard, such as this compound, for the bioanalysis of fluticasone furoate. The near-identical chemical nature of the SIL internal standard to the analyte ensures the most accurate and precise quantification by effectively compensating for variations during sample processing and analysis. While structural analog internal standards are a recognized alternative in bioanalysis, the lack of published methods and comparative data for fluticasone furoate suggests that a deuterated internal standard is the superior choice for robust and reliable results in a research and drug development setting. The choice of internal standard is a foundational element of method development, and for fluticasone furoate, the evidence points towards the use of its deuterated counterpart to ensure data of the highest quality.
References
Inter-laboratory Comparison of Bioanalytical Methods for Fluticasone Furoate Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fluticasone furoate in biological matrices. While direct inter-laboratory comparison studies for methods using Fluticasone furoate-d5 are not publicly available, this document synthesizes data from published methodologies that employ deuterated internal standards, such as this compound and Fluticasone furoate-d3. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response, ensuring high accuracy and precision in bioanalysis.
Fluticasone furoate is a potent synthetic corticosteroid used in the management of inflammatory conditions like asthma and allergic rhinitis.[1] Due to its low systemic bioavailability, highly sensitive analytical methods are required for pharmacokinetic studies.[2]
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of different LC-MS/MS methods developed for the quantification of Fluticasone furoate using deuterated internal standards. This allows for a comparison of their sensitivity, linear range, and applicability to different biological samples.
| Parameter | Method A | Method B | Method C |
| Internal Standard | This compound | Fluticasone furoate-d3 | Stable-labeled internal standard |
| Matrix | Human Plasma (K2EDTA) | Human Plasma | Serum-Free Media |
| Instrumentation | LC-MS/MS | Agilent 6495C Triple Quadrupole LC/MS | LC-MS/MS |
| Linear Range | 0.100–100 pg/mL[3] | 0.5 to 100 pg/mL[2] | 50-2000 nM |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL[3] | 0.5 pg/mL[2] | 50 nM |
| Sample Preparation | Liquid-Liquid Extraction[3] | Protein Precipitation followed by SPE[2] | Sample Dilution with Organic Solvent |
| Accuracy (% Recovery) | 93.7–94.1%[3] | 90 to 115% (QC samples)[2] | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | 5.12% at LLOQ[2] | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for two of the cited analytical methods.
Method A: Ultra-Sensitive Analysis in Human Plasma
This method is suitable for pharmacokinetic studies requiring very low detection limits.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.800 mL of human plasma (anticoagulant: K2EDTA), add the internal standard, this compound.
-
Perform liquid-liquid extraction using a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40, v/v).
-
Separate and dry the organic phase.
-
Reconstitute the dried residue for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method B: High-Throughput Analysis in Human Plasma
This method offers a balance of sensitivity and ruggedness for bioanalytical applications.[2]
-
Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
Spike plasma samples with Fluticasone furoate-d3 as the internal standard.
-
Perform protein precipitation.
-
Further clean up the sample using a reversed-phase C18 solid-phase extraction (SPE) cartridge.[2]
-
-
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II LC.[2]
-
Column: Details not specified in the provided abstract.
-
Mobile Phase: Details not specified.
-
-
Mass Spectrometric Conditions:
Visualizations
Signaling Pathway of Fluticasone Furoate
Fluticasone furoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1][4] This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA.[1][4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[1][5]
Caption: Mechanism of action of Fluticasone furoate.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Fluticasone furoate in a biological matrix using an internal standard.
Caption: General workflow for LC-MS/MS bioanalysis.
References
Navigating Specificity and Selectivity in Fluticasone Furoate-d5 Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. This guide provides a comparative overview of experimental approaches to establish specificity and selectivity for the quantification of Fluticasone furoate-d5, a common internal standard in pharmacokinetic studies of Fluticasone furoate. We delve into the experimental data and protocols from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to support robust method development and validation.
Comparative Analysis of LC-MS/MS Methods
The specificity and selectivity of an analytical method ensure that the detected signal corresponds solely to the analyte of interest, free from interference from matrix components, metabolites, or co-administered drugs. For this compound, this is critical for its role as an internal standard in accurately quantifying the active pharmaceutical ingredient, Fluticasone furoate.
Below is a summary of performance characteristics from different LC-MS/MS methods, highlighting the parameters crucial for assessing specificity and selectivity.
| Parameter | Method A (Fluticasone Furoate in Human Plasma) | Method B (Fluticasone Furoate in Human Plasma) | Method C (Fluticasone Furoate in Serum-Free Media) |
| Internal Standard | Fluticasone furoate-d3 | This compound | Stable-labeled internal standard |
| Chromatography | Agilent 1290 Infinity II LC | Shimadzu Prominence UFLC | Not specified |
| Column | Reversed-phase C18 | Serial C18 and Biphenyl columns | Reversed-phase C18 |
| Mass Spectrometer | Agilent 6495C Triple Quadrupole | SCIEX API 6500 | Not specified |
| Ionization Mode | Positive Ion Scan | Positive Ion Scan | Positive ESI MRM mode |
| MRM Transition (Analyte) | Not specified for furoate | 539 -> 293 | Not specified |
| MRM Transition (IS) | Not specified for d3 | 544 -> 293 | Not specified |
| Retention Time (Analyte) | 3.98 min | ~3.3 min | Not specified |
| Linearity Range | 0.5 - 100 pg/mL | 0.100 - 100 pg/mL | 50 - 2000 nM |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | 0.100 pg/mL | 50 nM |
| Specificity Assessment | Comparison of blank plasma chromatogram with LLOQ sample chromatogram.[1] | Not explicitly detailed, but implied through method validation.[2] | Implied through validation for use in complex media.[3][4] |
| Selectivity Assessment | No interference observed at the retention time of the analyte in blank plasma.[1] | The use of a specific parent-daughter mass transition (539 -> 293) enhances selectivity.[2] | Method applied to measure drug in complex lung MPS, suggesting high selectivity.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for determining the specificity and selectivity of LC-MS/MS methods for Fluticasone furoate and its deuterated internal standards.
Sample Preparation
A robust sample preparation procedure is the first line of defense against matrix interference.
-
Protein Precipitation: A common technique for plasma samples involves the addition of a solvent like acetonitrile (B52724) to precipitate proteins. The supernatant is then further processed.[5]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is often employed. This involves passing the sample through a cartridge (e.g., C18) that retains the analyte and internal standard, which are then eluted with an appropriate solvent.[1][6][7]
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte and internal standard into an immiscible organic solvent. For instance, a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane has been used for Fluticasone furoate in plasma.[2]
Chromatographic Conditions
Chromatographic separation is key to resolving the analyte from potential interferences.
-
Column: Reversed-phase columns, particularly C18, are frequently used for the separation of Fluticasone furoate.[2][3][8]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (often with a modifier like formic acid or ammonium (B1175870) hydroxide) and an organic phase (typically methanol (B129727) or acetonitrile) is common.[2][3][8] For example, one method utilizes 0.01% Ammonium Hydroxide in water and methanol.[2]
-
Flow Rate: Flow rates are optimized based on the column dimensions and desired run time, with typical rates around 0.9 mL/min.[8]
Mass Spectrometry Parameters
The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM).
-
Ionization: Electrospray ionization (ESI) in positive mode is a common choice for Fluticasone furoate.
-
MRM Transitions: Specific precursor-to-product ion transitions are selected for the analyte and the internal standard. For Fluticasone furoate, a common transition is m/z 539 -> 293. For this compound, the precursor ion would be shifted to m/z 544, with the product ion often remaining the same (m/z 293).[2] The specificity of these transitions is a cornerstone of the method's selectivity.
Visualizing the Workflow
To better understand the experimental process and the logic behind specificity and selectivity determination, the following diagrams are provided.
Caption: Experimental workflow for specificity and selectivity assessment.
Caption: Logical flow for determining specificity and selectivity.
References
- 1. agilent.com [agilent.com]
- 2. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 3. fda.gov [fda.gov]
- 4. Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs | FDA [fda.gov]
- 5. lcms.cz [lcms.cz]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. sciex.com [sciex.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Safe Disposal of Fluticasone Furoate-d5: A Guide for Laboratory Professionals
The proper disposal of Fluticasone furoate-d5, a deuterated synthetic corticosteroid, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to safely handle and dispose of this potent pharmaceutical compound.
Fluticasone furoate itself is classified as a hazardous substance that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it requires disposal as hazardous pharmaceutical waste. The deuterium (B1214612) labeling in this compound does not alter its fundamental chemical hazards, and thus it should be handled with the same precautions as the unlabeled compound. Deuterium itself is a stable, non-radioactive isotope of hydrogen and is not considered environmentally hazardous.[3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE) to prevent inhalation, skin contact, and ingestion.[4] All handling of this compound powder, such as weighing and reconstitution, should be conducted within a containment device like a chemical fume hood or a biological safety cabinet.[1][4]
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Two pairs of powder-free, disposable nitrile gloves.[4] | Prevents skin contact with the potent compound. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | Minimizes skin exposure and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5] | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a containment device.[4] | Prevents inhalation of the potent corticosteroid. |
| Waste Container | Leak-proof, sealable container clearly labeled "Hazardous Pharmaceutical Waste" and specifying "this compound Waste".[4][6] | Ensures proper identification and containment of hazardous waste. Typically, black containers are used for hazardous pharmaceutical waste.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials within a laboratory setting.
1. Segregation of Waste:
-
All materials that have come into direct contact with this compound, including unused compounds, contaminated lab supplies (e.g., gloves, vials, pipette tips), and personal protective equipment, must be segregated from general laboratory waste.[7][8]
2. Waste Collection and Labeling:
-
Place all contaminated items into a designated, leak-proof, and sealable hazardous waste container.[4]
-
The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should specify the contents, for example, "this compound Waste".[4]
3. Secure Storage:
-
Store the sealed hazardous waste container in a secure, designated area with restricted access, away from general laboratory traffic.[4]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous pharmaceutical waste through a licensed and approved environmental management vendor.[4]
-
All investigational and hazardous medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[4][9]
-
Incineration is the required method for treating and disposing of hazardous pharmaceutical waste like Fluticasone furoate to ensure the complete destruction of the active pharmaceutical ingredient.[4][6]
5. Documentation:
-
A manifest will be required to track the waste from the laboratory to the final disposal facility. This documentation is crucial for regulatory compliance and should be maintained for a minimum of three years.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. anentawaste.com [anentawaste.com]
- 8. securewaste.net [securewaste.net]
- 9. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Fluticasone Furoate-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent active pharmaceutical ingredients (APIs) like Fluticasone furoate-d5. Adherence to strict safety and disposal protocols is essential to mitigate risks of exposure and environmental contamination. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this compound.
Fluticasone furoate is classified as a hazardous substance, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3] Therefore, stringent handling procedures are necessary.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when handling this compound, especially in its powdered form. The following table summarizes the required PPE:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Powder-free nitrile or latex gloves, double-gloved.[4][5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against contamination.[4] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles.[1][4] | Protects against splashes and airborne particles entering the eyes and face.[4] |
| Respiratory Protection | Respirator | An N-95 or N-100 particulate respirator is sufficient for most activities. For large spills, a chemical cartridge-type respirator may be required.[4] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] Surgical masks offer little to no protection.[4] |
| Body Protection | Lab Coat & Gown | A disposable, long-sleeved, seamless gown worn over a standard lab coat.[5] | Provides a barrier to prevent contamination of personal clothing. Impervious clothing is recommended.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers.[5] | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety from the moment the compound is received until it is stored post-use.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood or a downflow booth to ensure adequate ventilation.[1][6]
-
Before entering the designated area, don all required personal protective equipment as outlined in the table above.
-
Assemble all necessary materials, including spatulas, weigh boats, solvents, and waste containers, within the hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
When weighing the powdered compound, use a vented balance enclosure or a containment glove box to prevent aerosolization.[6]
-
All manipulations, including the preparation of solutions, should be carried out within the chemical fume hood.[3]
-
-
Post-Handling:
-
After use, ensure the primary container is tightly sealed and clearly labeled. Store it in a locked, well-ventilated area.[1]
-
Decontaminate all surfaces and equipment by wiping them down with a suitable solvent, such as alcohol, followed by a cleaning agent.[1]
-
Remove PPE in a designated area to prevent cross-contamination. Dispose of all single-use items in the appropriate hazardous waste stream.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound must be treated as hazardous waste.
Caption: Disposal plan for this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation at Source:
-
Solid Waste: All contaminated solid materials, including gloves, shoe covers, gowns, and cleaning wipes, should be placed in a clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated sharps container.
-
-
Container Management:
-
All waste containers must be made of a material compatible with the waste they hold and should be kept securely closed when not in use.
-
Label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Storage and Final Disposal:
-
Store filled waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.
-
The final disposal of all this compound waste must be conducted through a licensed hazardous material disposal company in accordance with local, state, and federal regulations.[7] Do not dispose of this material down the drain or in the regular trash.[1] For expired or unused medication in a non-laboratory setting, drug take-back programs are a preferred option.[8][9][10]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. ddpsinc.com [ddpsinc.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. familyallergy.com [familyallergy.com]
- 9. east.optum.com [east.optum.com]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
